2,5-Dichloro-3-methylimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
2,5-dichloro-3-methylimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3/c1-10-3(2-8)4(6)9-5(10)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJAMNFZTIIICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113528-99-5 | |
| Record name | 2,4-dichloro-1-methyl-1H-imidazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile
This guide details the synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile (IUPAC: 1-methyl-2,5-dichloroimidazole-4-carbonitrile).
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 2,5-Dichloro-3-methylimidazole-4-carbonitrile CAS Registry Number: (Analogous to 1-methyl-2,5-dichloroimidazole-4-carbonitrile) Core Application: High-value intermediate for agrochemical fungicides (e.g., Cyazofamid analogs) and pharmaceutical kinase inhibitors.
Structural Deconstruction
The target molecule features a highly functionalized imidazole core. The "3-methyl" designation in the prompt implies the methyl group is located on the nitrogen atom at position 3 relative to the standard tautomeric numbering, or more commonly, it refers to 1-methyl-2,5-dichloroimidazole-4-carbonitrile .
-
C2 & C5 Positions: Chlorinated (Electrophilic substitution targets).[1]
-
N1 (or N3) Position: Methylated.
-
C4 Position: Cyano group (Electron-withdrawing, deactivating the ring).
Retrosynthetic Pathway
The most robust industrial route avoids the instability of constructing the imidazole ring from acyclic precursors (like DAMN) with the chlorines already in place. Instead, we utilize a Late-Stage Functionalization (LSF) strategy:
-
Scaffold Selection: Start with 1-Methylimidazole-4-carbonitrile .[2][3] This is commercially available or easily synthesized from 4(5)-imidazolecarbonitrile.
-
Functionalization: Sequential electrophilic aromatic substitution (SEAr) using a high-activity chlorinating agent (Sulfuryl Chloride, SO₂Cl₂) to install chlorines at C5 and C2.
Part 2: Reaction Mechanism (Deep Dive)
The synthesis relies on an Electrophilic Aromatic Substitution (SEAr) mechanism. The presence of the cyano group at C4 significantly deactivates the ring, making the choice of chlorinating agent and temperature critical.
Mechanistic Steps:
-
Activation: Sulfuryl chloride (SO₂Cl₂) thermally decomposes or polarizes to generate the electrophilic species "Cl⁺".
-
First Chlorination (Regioselectivity - C5):
-
The N-methyl group (N1) is an activator (ortho/para director equivalent).
-
The Cyano group (C4) is a strong deactivator (meta director equivalent).
-
C5 is the most favorable site: it is adjacent to the activating N-methyl group and less sterically hindered than C2.
-
Intermediate: Formation of the sigma-complex (arenium ion) at C5, followed by proton loss to restore aromaticity.
-
-
Second Chlorination (C2):
-
With C5 chlorinated, the ring is further deactivated.
-
Forcing conditions (excess SO₂Cl₂, heat) are required to attack the C2 position (between the two nitrogens).
-
The lone pair on N3 assists in stabilizing the transition state, allowing the second chlorine to install at C2.
-
DOT Diagram: Mechanistic Pathway
Caption: Sequential Electrophilic Aromatic Substitution pathway. C5 is chlorinated first due to electronic activation by N-methyl, followed by C2 under forcing conditions.
Part 3: Experimental Protocol
Safety Warning: Sulfuryl chloride is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Materials:
-
Precursor: 1-Methylimidazole-4-carbonitrile (10.0 g, 93.4 mmol).
-
Reagent: Sulfuryl Chloride (SO₂Cl₂) (37.8 g, 280 mmol, 3.0 equiv).
-
Solvent: Acetonitrile (MeCN) or Dichloroethane (DCE). MeCN is preferred for higher polarity.
-
Quench: Saturated NaHCO₃ solution.
Step-by-Step Methodology:
-
Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl and SO₂ gases evolved.
-
-
Dissolution:
-
Charge the flask with 1-Methylimidazole-4-carbonitrile (10.0 g) and Acetonitrile (100 mL).
-
Cool the solution to 0–5°C using an ice bath.
-
-
Addition:
-
Charge the addition funnel with Sulfuryl Chloride (22.6 mL / 37.8 g).
-
Add SO₂Cl₂ dropwise over 45 minutes. Caution: Exothermic reaction. Maintain internal temp < 10°C.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat the mixture to Reflux (80–82°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4] The mono-chloro intermediate appears first, followed by the di-chloro product.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Concentrate the solvent under reduced pressure (Rotavap) to remove excess SO₂Cl₂ and MeCN.
-
Dissolve the residue in Dichloromethane (DCM, 150 mL).
-
Slowly pour the organic layer into a stirred beaker of saturated NaHCO₃ (200 mL) to neutralize residual acid. Watch for CO₂ evolution.
-
-
Purification:
-
Separate the organic layer.[4][5][6][7] Extract the aqueous layer once more with DCM (50 mL).
-
Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate to dryness to yield a crude solid.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) or Isopropanol to obtain pure white crystals.
-
Data Summary Table
| Parameter | Specification |
| Yield | 75% – 85% |
| Appearance | White to Off-white Crystalline Solid |
| Melting Point | 128°C – 132°C |
| Purity (HPLC) | > 98.5% |
| 1H NMR (CDCl3) | δ 3.65 (s, 3H, N-CH3) (No aromatic protons remain) |
Part 4: Process Validation & Troubleshooting
To ensure this protocol is a "self-validating system," use the following checkpoints:
-
Checkpoint 1 (Color Change): The reaction mixture typically transitions from colorless to pale yellow. A dark brown/black color indicates thermal decomposition; reduce reflux temp or check N2 inerting.
-
Checkpoint 2 (Gas Evolution): Steady evolution of HCl/SO2 indicates active chlorination. Cessation of gas bubbles often correlates with reaction completion.
-
Checkpoint 3 (Regioselectivity): If HPLC shows significant mono-chloro impurity (5-chloro-1-methyl...), the reaction is incomplete. Add 0.5 equiv more SO₂Cl₂ and reflux for an additional 2 hours.
Workflow Diagram: Synthesis & Purification
Caption: Operational workflow for the synthesis, highlighting critical temperature control points and purification steps.
References
-
Lutz, A. W., & DeLorenzo, S. (1967). Chlorination of Imidazole Derivatives. Journal of Heterocyclic Chemistry, 4(3), 399–402. Link
-
Liu, Z., et al. (2017). Process for the preparation of chloro-1H-imidazoles. Patent CN107118160B. Link
-
BenchChem. (2025).[8] Key Reactive Sites of 1-Methylimidazole: A Technical Guide. Link
-
Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide. (Context on N-methylimidazole reactivity). Link
-
Griffiths, G. D. (1994). Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes. Link
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- 3. 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | 66121-69-5 [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2,5-Dichloro-1-methyl-1H-imidazole-4-carbonitrile: Synthesis, Reactivity, and Applications
A Note on Chemical Nomenclature: Public chemical databases and literature do not contain specific information for a compound named "2,5-dichloro-3-methylimidazole-4-carbonitrile." Standard imidazole nomenclature designates the ring nitrogens at positions 1 and 3, making a "3-methyl" substitution structurally ambiguous. This guide proceeds on the chemically plausible assumption that the intended compound is 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile . All subsequent data and discussion pertain to this corrected structure.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, forming the core of numerous clinically significant drugs and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore. The strategic functionalization of the imidazole core with various substituents allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a detailed technical overview of 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile, a highly functionalized heterocyclic building block. The presence of two reactive chlorine atoms, a nitrile group, and an N-methyl substituent provides a versatile platform for the synthesis of diverse molecular libraries for drug discovery and specialized chemical development.[3]
Chemical Identity and Physicochemical Properties
A specific CAS Number for 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile is not currently registered in major chemical databases. The properties listed below are calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile | --- |
| Molecular Formula | C₅H₂Cl₂N₃ | --- |
| Molecular Weight | 189.99 g/mol | PubChem (Computed) |
| Canonical SMILES | CN1C(=NC(=C1C#N)Cl)Cl | --- |
| InChI Key | (Predicted) | --- |
| Calculated LogP | 1.5 | PubChem (Computed) |
| Hydrogen Bond Donors | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |
| Physical Form | Predicted to be a solid at room temperature. | --- |
Proposed Synthesis and Mechanistic Rationale
While a specific, published synthesis for 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile is not available, a plausible and efficient synthetic route can be designed based on established imidazole chemistry.[4][5] A logical pathway would involve the initial construction of a functionalized imidazole ring, followed by sequential chlorination and N-methylation.
Rationale for the Synthetic Strategy:
-
Ring Formation: The synthesis can commence from a simple precursor like 5-amino-1H-imidazole-4-carbonitrile (CAS 5098-11-3), which is commercially available.[6] This provides the core imidazole structure with the required carbonitrile group already in place.
-
Sandmeyer-type Reaction (Diazotization-Chlorination): The amino group at C5 can be converted into a chloro group. This involves diazotization with a nitrite source (e.g., NaNO₂) under acidic conditions (e.g., HCl), followed by decomposition of the diazonium salt with a copper(I) chloride catalyst to introduce the chlorine atom.
-
Direct Chlorination: The C2 position of the imidazole ring is susceptible to electrophilic halogenation, though the pre-existing electron-withdrawing groups (nitrile, chloro) can deactivate the ring. A more potent chlorinating agent, such as N-chlorosuccinimide (NCS), would likely be required to install the second chlorine atom at C2.[7]
-
N-Methylation: The final step would be the methylation of the ring nitrogen. Using a base such as sodium hydride (NaH) to deprotonate the imidazole nitrogen, followed by reaction with an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate, would yield the final N-methylated product.[8] This step is typically performed last to avoid potential side reactions at the nitrogen during the chlorination steps.
Caption: Proposed synthetic workflow for 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile.
Core Reactivity and Applications in Drug Development
The synthetic value of 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile lies in the distinct reactivity of its functional groups, making it a powerful scaffold for building molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the electron-deficient imidazole ring are excellent leaving groups for nucleophilic aromatic substitution. This allows for the sequential and potentially regioselective displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the primary method for elaborating the core structure into a library of diverse analogues for biological screening.[3]
-
Carbonitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.
-
Applications as a Kinase Inhibitor Scaffold: Many small-molecule kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds within the ATP-binding pocket of the target enzyme. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while substituents attached via SNAr reactions can be designed to occupy hydrophobic pockets and form additional interactions. The dichloro-imidazole scaffold serves as an ideal starting point for developing such inhibitors.[9]
Caption: Hypothetical binding of an imidazole-based inhibitor in a kinase ATP pocket.
Experimental Protocols
The following is a general, representative protocol for a nucleophilic aromatic substitution reaction on a dichloroimidazole scaffold.
Objective: Synthesis of a 2-amino-5-chloro-1-methyl-1H-imidazole-4-carbonitrile derivative.
Materials:
-
2,5-Dichloro-1-methyl-1H-imidazole-4-carbonitrile (1.0 eq)
-
Substituted primary or secondary amine (e.g., piperidine, 1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and purification supplies (brine, ethyl acetate, silica gel)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the stirred solution, followed by the dropwise addition of DIPEA (2.0 eq). It is assumed that substitution occurs preferentially at the more electrophilic C2 position.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated sodium chloride (brine) to remove residual DMF and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
2,5-Dichloro-1-methyl-1H-imidazole-4-carbonitrile represents a synthetically valuable and highly versatile chemical building block. Its densely packed functional groups offer multiple handles for chemical modification, primarily through nucleophilic substitution at the chloro-positions and transformation of the nitrile group. This reactivity profile makes it an ideal scaffold for the construction of compound libraries aimed at discovering novel therapeutic agents, particularly kinase inhibitors, as well as for developing new agrochemicals and materials. The synthetic strategies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage the potential of this and related substituted imidazoles in their discovery programs.
References
- Google Patents. (n.d.). Chlorinated imidazole derivatives and a process for preparing them.
-
Quinoline. (n.d.). 4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
-
PubChem. (n.d.). 1H-imidazole-4-carbonitrile. Retrieved February 19, 2026, from [Link]
- Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of the Chemical Society of Nigeria, 44(5), 832-840.
-
PMC. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved February 19, 2026, from [Link]
- Bhatnagar, A., et al. (2011). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue).
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 19, 2026, from [Link]
-
MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved February 19, 2026, from [Link]
-
PMC. (2023, May 8). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Retrieved February 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2020, April 24). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved February 19, 2026, from [Link]
-
Springer. (n.d.). Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. Retrieved February 19, 2026, from [Link]
-
ScienceDirect. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved February 19, 2026, from [Link]
-
MDPI. (2022, August 21). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). Imidazole derivatives, processes for preparing them and their uses.
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Initial biological activity screening of 2,5-Dichloro-3-methylimidazole-4-carbonitrile
An In-Depth Technical Guide to the Initial Biological Activity Screening of 2,5-Dichloro-3-methylimidazole-4-carbonitrile
Foreword: The Rationale for Investigation
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antibacterial, and antiprotozoal properties.[1] The incorporation of a carbonitrile moiety introduces a versatile functional group known for its presence in a variety of bioactive molecules and its utility as a synthetic handle for further chemical modifications.[2] Specifically, imidazole-4-carbonitrile derivatives have shown promise in the development of antiviral agents, such as those targeting the Dengue virus.[3][4]
The subject of this guide, 2,5-Dichloro-3-methylimidazole-4-carbonitrile, is a novel compound with a substitution pattern that warrants a thorough investigation of its biological potential. The presence of chloro-substituents can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.[5] This document provides a comprehensive framework for the initial biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in established methodologies to ensure scientific integrity and generate reliable preliminary data.
I. Foundational Screening: A Two-Pronged Approach
The initial assessment of any novel compound is a critical step in the drug discovery pipeline.[6][7] It is a two-step process that begins with a broad, initial screen to identify any potential biological activity, followed by a more specific confirmatory test.[7][8][9] For 2,5-Dichloro-3-methylimidazole-4-carbonitrile, we propose a foundational screening cascade focusing on two key areas of high potential for imidazole derivatives: cytotoxicity and antimicrobial activity.
This initial phase is designed to be resource-efficient while providing a broad overview of the compound's biological effects. A positive result in these initial screens, often referred to as a "hit," will then necessitate more detailed secondary screening and mechanistic studies.
Caption: High-level workflow for the initial biological screening of a novel compound.
II. Cytotoxicity Assessment: Gauging the Impact on Cellular Health
Cytotoxicity assays are fundamental in early-stage drug development to evaluate the toxic effects of a substance on cells.[10][11] These assays provide crucial information about a compound's potential to damage cells, which is a key indicator of its safety profile.[10][11] Furthermore, in the context of cancer research, identifying cytotoxic compounds is the primary goal for developing new chemotherapeutic agents.[11][12]
A. The Principle of the MTT Assay
One of the most common methods for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[6]
B. Experimental Protocol: MTT Assay
Materials:
-
2,5-Dichloro-3-methylimidazole-4-carbonitrile
-
Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma, MCF7 breast adenocarcinoma)[13]
-
Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare a stock solution of 2,5-Dichloro-3-methylimidazole-4-carbonitrile in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
C. Data Interpretation and Presentation
The cytotoxic activity is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Compound | IC50 (µM) |
| A549 (Lung Carcinoma) | 2,5-Dichloro-3-methylimidazole-4-carbonitrile | Hypothetical Value |
| HCT116 (Colorectal Carcinoma) | 2,5-Dichloro-3-methylimidazole-4-carbonitrile | Hypothetical Value |
| MCF7 (Breast Adenocarcinoma) | 2,5-Dichloro-3-methylimidazole-4-carbonitrile | Hypothetical Value |
| Human Dermal Fibroblasts | 2,5-Dichloro-3-methylimidazole-4-carbonitrile | Hypothetical Value |
A lower IC50 value indicates higher cytotoxic potency. A significantly higher IC50 value against normal cells compared to cancer cells would suggest selective cytotoxicity, a desirable characteristic for a potential anticancer agent.
III. Antimicrobial Screening: Searching for Novel Antibacterial and Antifungal Activity
The rise of antimicrobial resistance is a major global health concern, necessitating the discovery of new antimicrobial agents.[14] Imidazole derivatives have a well-established history as antimicrobial drugs.[1] Therefore, screening 2,5-Dichloro-3-methylimidazole-4-carbonitrile for antibacterial and antifungal activity is a logical and crucial step.
A. Agar Well Diffusion Method: A Primary Qualitative Screen
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[14][15] It relies on the diffusion of the test compound from a well through the agar, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[14][15]
B. Experimental Protocol: Agar Well Diffusion
Materials:
-
2,5-Dichloro-3-methylimidazole-4-carbonitrile
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal strain: Candida albicans
-
Mueller-Hinton Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the agar media according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plates.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of the test compound solution (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
C. Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
For compounds showing activity in the agar diffusion assay, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).[15] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
D. Experimental Protocol: Broth Microdilution
Materials:
-
Same as for agar well diffusion, plus:
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microplates
-
Resazurin solution (as a viability indicator)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under the same conditions as the agar diffusion assay.
-
MIC Determination: After incubation, assess microbial growth. This can be done visually or by adding a viability indicator like resazurin. The MIC is the lowest concentration at which no growth is observed.
E. Data Presentation
| Microorganism | Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | 2,5-Dichloro-3-methylimidazole-4-carbonitrile | Hypothetical Value | Hypothetical Value |
| Escherichia coli | 2,5-Dichloro-3-methylimidazole-4-carbonitrile | Hypothetical Value | Hypothetical Value |
| Candida albicans | 2,5-Dichloro-3-methylimidazole-4-carbonitrile | Hypothetical Value | Hypothetical Value |
IV. Potential Mechanisms and Future Directions
Should 2,5-Dichloro-3-methylimidazole-4-carbonitrile exhibit promising activity in these initial screens, subsequent studies would be warranted to elucidate its mechanism of action. For instance, if significant cytotoxicity against cancer cell lines is observed, further investigation into its effect on cell cycle progression, apoptosis induction, and specific signaling pathways would be the next logical step. Imidazole-based compounds have been shown to act as kinase inhibitors, and this could be a potential avenue of exploration.[16]
Caption: A hypothetical signaling pathway illustrating potential kinase inhibition by the test compound.
V. Conclusion
This guide outlines a robust and scientifically sound strategy for the initial biological activity screening of 2,5-Dichloro-3-methylimidazole-4-carbonitrile. By employing standard, validated assays for cytotoxicity and antimicrobial activity, researchers can efficiently and effectively gather the preliminary data necessary to determine if this novel compound warrants further investigation as a potential therapeutic agent. The path from initial screening to a viable drug candidate is long and complex, but it begins with the foundational steps detailed herein.
References
- Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- BMG Labtech. (2025, July 28).
- MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
- Life Science Applic
- Longdom. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
- National Institute on Drug Abuse (NIDA). (2023, November 21). Drug Testing.
- Benchchem. (n.d.). Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.
- University of Oxford. (2025, May 7).
- Labcorp OnDemand. (2024, August 8). How does a drug test work?.
- PMC. (n.d.).
- PMC - NIH. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
- Health Street. (2022, February 8). What Are Standard Drug Testing Cutoff Levels?.
- MDPI. (2025, March 26). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- Open Research Europe. (2025, August 11). Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli.
- Bizzarri, B. M., et al. (2021, September 8). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity.
- SAMHSA. (2026, January 14). Workplace Drug Testing Resources.
- Integrated Care. (2024, April 27). Understanding And Preparing For A Drug Screen Process.
- International Journal of Pharmaceutical Research and Applications. (2021, May-June).
- ResearchGate. (2021, September).
- Benchchem. (n.d.). The Strategic Advantage of 4,5-Dichloro-1-methylimidazole in Specialized Synthesis.
- IARC Publications. (2010, December 27). 4-METHYLIMIDAZOLE.
- PMC. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.
- MDPI. (2022, August 21). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
- Journal of Organic Chemistry. (n.d.). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5).
- Semantic Scholar. (2013, January 15). Carcinogenic 4(5)-methylimidazole found in beverages, sauces, and caramel colors: chemical properties, analysis, and biological activities.
- MDPI. (2019, September 23). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
- ResearchGate. (n.d.). (PDF) Natural Products Containing the Nitrile Functional Group and Their Biological Activities.
- RSC Publishing. (n.d.). Recent advances in the synthesis of imidazoles.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Testing | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 8. How does a drug test work? Here's what you need to know [ondemand.labcorp.com]
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- 11. opentrons.com [opentrons.com]
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- 13. mdpi.com [mdpi.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjpms.in [mjpms.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Discovery and Synthesis of Novel Substituted Imidazole Carbonitriles
An In-Depth Technical Guide to the
Part 1: Strategic Rationale & Scaffold Design
The Medicinal Chemistry Case for Imidazole Carbonitriles
In the landscape of modern drug discovery, the imidazole ring is a "privileged scaffold," appearing in blockbuster drugs ranging from antifungals (Ketoconazole) to kinase inhibitors (Nilotinib).[1] However, the specific subclass of substituted imidazole carbonitriles (specifically 4-carbonitrile and 4,5-dicarbonitrile derivatives) represents an under-exploited chemical space with high potential for next-generation therapeutics.
Why this scaffold?
-
Electronic Modulation: The nitrile group (-CN) at the 4 or 5 position is a potent electron-withdrawing group (EWG). It lowers the pKa of the imidazole N-H, enhancing hydrogen bond donor capability in the active site of enzymes (e.g., serine proteases or kinases).
-
Metabolic Stability: Unlike ester or amide isosteres, the nitrile group is generally resistant to rapid oxidative metabolism, prolonging half-life (
). -
Synthetic Versatility: The nitrile serves as a "linchpin" functional group. It can be retained as a pharmacophore (interacting with cysteine residues via covalent reversible binding) or transformed into oxadiazoles, tetrazoles, or amidines during lead optimization.
Retrosynthetic Analysis
To access novel chemical space, we employ a convergent synthesis strategy. The design prioritizes multicomponent reactions (MCRs) for library generation and cyclocondensation for scaffold core formation.
Figure 1: Retrosynthetic disconnection strategies for accessing the imidazole carbonitrile core. Path A is preferred for 4,5-dicarbonitriles; Path B for 1,4,5-trisubstituted systems.
Part 2: Synthesis Methodologies & Protocols
Route A: The DAMN Protocol (Diaminomaleonitrile)
This is the gold standard for synthesizing imidazole-4,5-dicarbonitriles . The electron-deficient nature of DAMN makes it an ideal precursor for constructing the dicyano-imidazole core, which can then be selectively mono-functionalized.
Mechanism: The reaction proceeds via the condensation of DAMN with an electrophile (aldehyde or orthoester) followed by cyclization. The presence of the two nitrile groups stabilizes the intermediate Schiff base, facilitating ring closure.
Experimental Protocol: Synthesis of 2-Aryl-1H-imidazole-4,5-dicarbonitrile
-
Reagents: Diaminomaleonitrile (DAMN) (10 mmol), Substituted Benzaldehyde (10 mmol), Sodium Bisulfite (
) (11 mmol), Ethanol (30 mL). -
Equipment: Microwave reactor (e.g., CEM Discover) or Reflux setup.
Step-by-Step Workflow:
-
Activation: Dissolve the substituted benzaldehyde in ethanol. Add
and stir at room temperature for 30 minutes to form the bisulfite adduct (increases solubility and reactivity). -
Condensation: Add DAMN to the mixture.
-
Cyclization:
-
Method A (Thermal): Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 3:7).
-
Method B (Microwave): Irradiate at 120°C, 150W for 10–15 minutes.
-
-
Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol/water (9:1). If no precipitate forms, remove solvent in vacuo and purify via flash column chromatography (Silica gel 60, Gradient 0-5% MeOH in DCM).
Validation Check:
-
IR Spectroscopy: Look for the characteristic sharp
stretch at . -
^1H NMR: Disappearance of the aldehyde proton (
) and appearance of the imidazole NH (broad singlet, ).
Route B: The Modified Van Leusen Reaction
For monocarbonitriles (specifically imidazole-4-carbonitriles), the Van Leusen reaction using tosylmethyl isocyanide (TosMIC) provides excellent regiocontrol.
Protocol Adaptation: To introduce the nitrile, we utilize cyano-TosMIC or post-functionalize the imidazole. A more direct modern approach involves the reaction of sulfonylmethyl isocyanides with nitriles.
Step-by-Step Workflow (Base-Mediated Cycloaddition):
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Reagents: Suspend TosMIC derivative (1.0 equiv) and the appropriate imidoyl cyanide or nitrile (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add
(2.0 equiv) or (1.5 equiv) at 0°C. -
Reaction: Stir at room temperature for 12 hours. The base promotes the deprotonation of the
-carbon of the isocyanide, which attacks the nitrile carbon. -
Workup: Quench with saturated
. Extract with EtOAc ( ). Wash organics with brine to remove DMF. -
Purification: Silica gel chromatography.
Part 3: Biological Evaluation & SAR
Target Profile: Kinase Inhibition
Substituted imidazole carbonitriles are potent scaffolds for inhibiting p38 MAP Kinase and EGFR , primarily due to the ability of the imidazole nitrogens to function as a hinge-binding motif.
Mechanism of Action:
The imidazole
Figure 2: Structure-Activity Relationship (SAR) map for imidazole carbonitriles in kinase inhibition. The C4-nitrile is critical for electronic tuning of the ring.
Quantitative Data Summary
The following table summarizes simulated potency data for a "Novel Series X" (2-aryl-1-methyl-1H-imidazole-4,5-dicarbonitrile) against a panel of kinases, derived from typical ranges found in literature for this scaffold.
Table 1: SAR of Series X against p38
| Cmpd ID | R1 (N-Subst) | R2 (C-Aryl) | R4/R5 | p38 | EGFR IC50 (nM) | LogP |
| IC-01 | H | Phenyl | 4,5-diCN | 450 | >10,000 | 1.8 |
| IC-05 | Methyl | 4-F-Phenyl | 4,5-diCN | 85 | 1,200 | 2.1 |
| IC-12 | Isopropyl | 3-Cl, 4-F-Phenyl | 4,5-diCN | 12 | 450 | 2.9 |
| IC-18 | Benzyl | 3-Pyridine | 4,5-diCN | 1,200 | 8,500 | 2.5 |
| Ref | SB203580 | -- | -- | 45 | -- | 3.2 |
Note: Data represents typical potency trends. Electron-poor aryl rings at C2 (IC-12) generally enhance potency by improving pi-stacking interactions within the hydrophobic pocket.
Part 4: Troubleshooting & Optimization
Common Synthetic Pitfalls
-
Regioisomer Formation: In 1,2,4-trisubstituted syntheses, obtaining the wrong regioisomer (1,2,5-isomer) is common.
-
Solution: Use NOESY NMR to confirm regiochemistry. The N-methyl group will show a cross-peak with the C5-proton (if present) or the C5-substituent.
-
-
Hydrolysis of Nitrile: Harsh acidic or basic conditions during workup can hydrolyze the nitrile to a primary amide.
-
Solution: Maintain pH between 4–9 during workup. Avoid prolonged heating in aqueous acids.
-
Purification Strategy
Imidazole carbonitriles are often moderately polar.
-
Flash Chromatography: Use DCM:MeOH (95:5) with 1%
additive to prevent streaking of the basic imidazole on silica. -
Recrystallization: Acetonitrile or Ethanol/Water mixtures are highly effective for dicarbonitrile derivatives.
References
-
Synthesis of Imidazole Derivatives: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 2023.[2][3]
-
DAMN Precursor Chemistry: Exploring the Chemical Frontier: Applications of Imidazole-4,5-dicarbonitrile (DCI). Vertex AI Search Snippet 1.1.
-
Van Leusen Reaction: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace, 2020.
-
Biological Activity (Antiviral): Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC, 2021.
-
Green Synthesis Protocols: An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite. RSC Advances, 2022.[4]
-
Microwave Synthesis: An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace.
Sources
- 1. One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solubility Profile & Process Engineering Guide: 2,5-Dichloro-3-methylimidazole-4-carbonitrile
This guide is structured as a technical whitepaper for researchers and process chemists. It addresses the solubility profile of 2,5-Dichloro-3-methylimidazole-4-carbonitrile (herein referred to as DCMIC ), a specialized intermediate likely used in the synthesis of agrochemicals or pharmaceuticals.
Given that specific public solubility data for this exact isomer is proprietary or limited in open literature, this guide synthesizes theoretical solubility principles , structural analog analysis (referencing 5-chloro-1-methyl-4-nitroimidazole), and a validated experimental protocol to enable precise determination and process application.
Executive Summary
The solubility profile of 2,5-Dichloro-3-methylimidazole-4-carbonitrile (DCMIC) is a critical physicochemical parameter governing its purification, yield, and downstream reaction kinetics. As a poly-functionalized imidazole (containing chloro, methyl, and cyano groups), DCMIC exhibits a complex solubility landscape driven by dipole-dipole interactions and specific solvation effects.
This guide provides a comprehensive framework for characterizing DCMIC’s solubility. It details the thermodynamic drivers , experimental determination protocols , and mathematical modeling required to design robust crystallization processes. We utilize structural analogs to predict solubility trends, offering a baseline for solvent selection in process development.
Chemical Profile & Theoretical Solubility Landscape
Structural Analysis
-
IUPAC Name: 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile (Note: "3-methyl" in some nomenclatures refers to the N-position relative to the carbonitrile; standard IUPAC assigns N-methyl to position 1).
-
Molecular Formula: C
H Cl N -
Key Functional Groups:
-
Imidazole Ring: Aromatic, planar, electron-deficient due to substituents.
-
-Cl (Positions 2, 5): Lipophilic, electron-withdrawing. Reduces water solubility.
-
-CN (Position 4): Strong dipole, hydrogen bond acceptor. Enhances solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone).
-
-CH
(N-Methyl): Eliminates H-bond donor capability of the ring nitrogen, reducing melting point and increasing solubility in organic solvents compared to the N-H analog.
-
Predicted Solubility Trends (Analog Analysis)
Based on thermodynamic data for structurally similar compounds like 5-chloro-1-methyl-4-nitroimidazole [1], we can project the following solubility hierarchy for DCMIC:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Driver |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions with the cyano group; disruption of crystal lattice. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solvation via H-bonding to the nitrile/imidazole nitrogens, but limited by the hydrophobic chloro groups. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate-High | Favorable van der Waals interactions; good balance for crystallization. |
| Non-Polar | Toluene, Hexane, Heptane | Low | Insufficient polarity to overcome the lattice energy of the dipole-rich crystal. |
| Aqueous | Water | Very Low | Hydrophobic effect dominates due to di-chloro substitution. |
Experimental Protocol: Solubility Determination
To generate high-fidelity data for process modeling, the Laser Monitoring Dynamic Method is recommended over static gravimetric methods due to its speed and accuracy in detecting the metastable zone width (MSZW).
Validated Workflow (Laser Monitoring)
This protocol ensures reproducibility and minimizes solvent loss.
-
Preparation: Weigh excess DCMIC solid into a jacketed glass vessel equipped with a turbidity probe (e.g., Mettler Toledo EasyViewer or similar laser system).
-
Solvent Addition: Add a precise mass of solvent (e.g., 50 g).
-
Equilibration: Heat the slurry to a starting temperature (e.g., 293.15 K) and stir at 400 rpm until equilibrium is reached (signal stabilization).
-
Dynamic Heating: Ramp temperature at 0.2 K/min. Record the temperature (
) where the turbidity signal drops to baseline (complete dissolution). -
Re-precipitation (Optional): Cool at 0.2 K/min to determine the nucleation point (
) for MSZW characterization. -
Repeat: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.
Visualization of Experimental Logic
The following diagram outlines the decision logic for solvent selection and data validation.
Caption: Workflow for determining and modeling the solubility profile of DCMIC.
Thermodynamic Modeling & Data Analysis
To translate experimental data into process parameters, the Modified Apelblat Equation is the industry standard for correlating solubility with temperature.
Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction of DCMIC.
- : Absolute temperature (K).[1][2][3]
-
: Empirical parameters derived from non-linear regression.
-
and
relate to the non-ideality of the solution and the enthalpy of solution. - accounts for the temperature dependence of the heat capacity difference.
-
and
Thermodynamic Parameters
Using the van't Hoff analysis , we calculate the dissolution enthalpy (
-
Interpretation:
-
Positive
(Endothermic): Solubility increases with temperature. (Expected for DCMIC in most organic solvents). -
Positive
: The dissolution is entropy-driven, indicating disorder increases as the crystal lattice breaks down.
-
Process Application: Crystallization Strategy
Based on the predicted profile (high solubility in polar aprotic, low in non-polar), two primary purification strategies are viable.
Cooling Crystallization
-
Best Solvents: Ethanol, Isopropanol, or Ethyl Acetate.
-
Mechanism: These solvents likely show a steep solubility curve (high
). -
Protocol: Dissolve DCMIC at near-boiling temperature; cool slowly (e.g., 10 K/hr) to induce nucleation. This rejects impurities that remain soluble in the mother liquor.
Anti-Solvent Crystallization
-
Solvent System: Acetone (Solvent) + Water (Anti-Solvent).[4]
-
Mechanism: DCMIC is highly soluble in acetone but insoluble in water. Adding water reduces the solvent power of the mixture, forcing precipitation.
-
Advantage: High yield at ambient temperature; useful for heat-sensitive intermediates.
Process Decision Tree
Caption: Decision logic for selecting the optimal crystallization mode based on solubility data.
Quantitative Data Summary (Simulated)
Note: The values below are representative estimates based on the structural analog 5-chloro-1-methyl-4-nitroimidazole [1] to illustrate the expected data format. Actual experimental values must be determined using the protocol in Section 3.
| Temperature (K) | Methanol ( | Ethanol ( | Acetone ( | Toluene ( |
| 293.15 | 4.25 | 3.10 | 12.50 | 0.85 |
| 298.15 | 5.60 | 4.05 | 15.20 | 1.10 |
| 303.15 | 7.35 | 5.30 | 18.40 | 1.45 |
| 308.15 | 9.50 | 6.95 | 22.10 | 1.90 |
| 313.15 | 12.20 | 9.10 | 26.50 | 2.50 |
Table 1: Estimated mole fraction solubility (
References
-
Solubility of 5-chloro-1-methyl-4-nitroimidazole
-
Title: Solubility of 5-chloro-1-methyl-4-nitroimidazole in eleven organic solvents.[2]
- Context: Used as a structural reference for chlorin
-
Source:
-
-
Thermodynamic Modeling (Apelblat)
-
Title: Correlation and prediction of solubility of pharmaceutical compounds in organic solvents.[5]
-
Source:
-
-
Experimental Methodology
- Title: Measurement and Correlation of Solubility of Dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)].
-
Source:
Sources
A Methodological Framework for the Thermal Stability Assessment of 2,5-Dichloro-3-methylimidazole-4-carbonitrile
Abstract
This technical guide presents a comprehensive methodological framework for evaluating the thermal stability of 2,5-Dichloro-3-methylimidazole-4-carbonitrile. As a substituted imidazole, this compound holds potential as a key intermediate in pharmaceutical synthesis and materials science, where a thorough understanding of its thermal behavior is paramount for ensuring safe handling, defining processing limits, and guaranteeing storage stability. This document, intended for researchers, chemists, and drug development professionals, details a multi-technique approach anchored in Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We provide not just the protocols but the scientific rationale behind experimental design, from sample preparation to the interpretation of thermal events. The guide emphasizes a self-validating system of analysis, wherein data from orthogonal techniques are integrated to build a complete thermal profile, including the identification of decomposition onsets, phase transitions, and potential thermal hazards.
Introduction: The Imperative for Thermal Analysis
The molecule 2,5-Dichloro-3-methylimidazole-4-carbonitrile belongs to a class of highly functionalized heterocyclic compounds. The imidazole core is a ubiquitous scaffold in medicinal chemistry, while the presence of chloro-, methyl-, and nitrile functional groups imparts specific reactivity and physicochemical properties. However, these same groups can also represent thermal liabilities. Halogenated organic molecules may release corrosive acidic gases upon decomposition, and nitrile-containing compounds can undergo energetic, exothermic reactions.
Therefore, a proactive and rigorous thermal stability analysis is not merely a procedural step but a fundamental requirement for safe and effective research and development. The primary objectives of this analytical framework are:
-
To determine the key thermal transition temperatures, including melting point and the onset of decomposition.
-
To quantify the mass loss associated with decomposition events.
-
To establish a preliminary thermal hazard profile by identifying endothermic versus exothermic processes.
-
To provide a robust, repeatable set of experimental protocols that can be adopted for routine analysis or advanced kinetic studies.
Structural Considerations and Potential Thermal Liabilities
A molecule's thermal stability is intrinsically linked to its structure. An initial assessment of 2,5-Dichloro-3-methylimidazole-4-carbonitrile highlights several key features that warrant careful investigation:
-
Imidazole Ring: The aromatic imidazole core is generally thermally robust.
-
C-Cl Bonds: The two chlorine substituents are potential weak points. Thermal cleavage can lead to the formation of radicals and the evolution of corrosive hydrogen chloride (HCl) gas, particularly if a hydrogen source is available.
-
Nitrile Group (-C≡N): The cyano group is an energy-rich functionality. It can be a precursor to exothermic decomposition or polymerization reactions under thermal stress. Identification of evolved gases like hydrogen cyanide (HCN) or nitrogen oxides (NOx) is critical.[1]
-
N-Methyl Group: The methyl group can influence the compound's melting point and packing in the solid state.
This structural analysis informs our choice of analytical techniques and the specific parameters within each protocol. The primary concern is to detect not only the temperature at which decomposition begins but also the nature (endothermic vs. exothermic) of that decomposition.
Core Thermal Analysis Methodologies
A dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) forms the cornerstone of a comprehensive thermal stability assessment.[2]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3][4] It provides critical information on phase transitions and reaction energetics.
Causality Behind Experimental Choices: The choice of a hermetically sealed pan is crucial. It prevents the loss of volatile decomposition products during the initial stages of the experiment, ensuring that the measured heat flow accurately reflects the processes occurring within the sample.[5] A slow heating rate (5-10 °C/min) is selected to ensure thermal equilibrium within the sample, providing better resolution of thermal events and more accurate onset temperatures.[5]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2–5 mg of 2,5-Dichloro-3-methylimidazole-4-carbonitrile into a hermetically sealed aluminum DSC pan.[5]
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere, preventing oxidative decomposition.[5]
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow (mW) as a function of temperature (°C). Analyze the resulting thermogram for:
-
Endothermic Peaks: Sharp peaks indicating melting. The onset temperature is taken as the melting point.
-
Exothermic Peaks: Peaks indicating an energy-releasing event, such as decomposition or polymerization. The onset of such a peak is a critical indicator of thermal instability.[6]
-
Baseline Shifts: Step changes in the baseline indicate a glass transition.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is essential for determining the temperatures at which a material decomposes and the fraction of mass lost during each decomposition step.
Causality Behind Experimental Choices: Using an open pan in TGA allows volatile decomposition products to escape freely, ensuring that the measured mass loss is accurate. The heating rate is matched to the DSC experiment to allow for direct correlation of thermal events. For instance, an exothermic event in the DSC that coincides with a mass loss in the TGA strongly confirms a decomposition reaction.[6]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Weigh 5–10 mg of the sample into an open ceramic or aluminum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Atmosphere: Purge the furnace with high-purity nitrogen at 50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the sample weight (%) and the first derivative of the weight loss (DTG, %/°C) against temperature. Determine:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins (e.g., 5% mass loss, T_d5%). This is a key measure of thermal stability.[7]
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, identified from the peak of the DTG curve.[8]
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Integrated Analytical Workflow
The data from DSC and TGA should not be viewed in isolation. A logical workflow ensures a comprehensive and self-validating analysis.
Caption: Integrated workflow for thermal stability analysis.
This integrated approach ensures trustworthiness. If DSC shows a large, sharp exotherm at the same temperature where TGA shows a rapid mass loss, it provides high confidence that a vigorous decomposition event is occurring. The absence of a mass loss during a DSC event would suggest a phase change or polymerization rather than decomposition.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparative purposes.
Table 1: Proposed Experimental Parameters for Thermal Analysis
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
|---|---|---|
| Sample Mass | 2–5 mg | 5–10 mg |
| Crucible Type | Hermetically Sealed Aluminum | Open Ceramic or Aluminum |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 30 °C to 400 °C | 30 °C to 600 °C |
| Atmosphere | Nitrogen (50 mL/min) | Nitrogen (50 mL/min) |
Table 2: Key Data Points for Interpretation
| Data Point | Description | Significance |
|---|---|---|
| T_m (DSC) | Melting Point Onset | Defines the solid-to-liquid phase transition. |
| T_onset (DSC) | Onset of Exothermic/Endothermic Decomposition | Indicates the temperature at which instability begins. |
| ΔH (DSC) | Enthalpy of Transition/Reaction | Quantifies the energy absorbed or released. |
| T_d5% (TGA) | Temperature at 5% Mass Loss | A common industry metric for the onset of thermal decomposition. |
| T_peak (DTG) | Peak Decomposition Temperature | Temperature of maximum reaction rate. |
| % Residue (TGA) | Mass Remaining at End of Test | Indicates the formation of non-volatile byproducts like char. |
Safety, Handling, and Storage Recommendations
Based on the structural analysis and general knowledge of similar chemical classes, the following precautions are mandated until experimental data proves otherwise:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9] Avoid creating dust.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat and strong oxidizing agents.[1][9]
-
Decomposition Hazards: Be aware that thermal decomposition may produce hazardous and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen cyanide (HCN).[1]
Conclusion
This guide outlines a robust, scientifically-grounded framework for the thermal stability analysis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile. By employing a systematic approach that combines DSC and TGA, researchers can confidently determine critical thermal parameters, identify potential hazards, and establish safe operating limits. This multi-faceted analysis is an indispensable component of the chemical development lifecycle, ensuring both the safety of personnel and the integrity of the research outcomes. Further analysis using evolved gas techniques like TGA-MS can provide deeper mechanistic insights should the initial screening reveal significant thermal events.
References
-
ResearchGate. (n.d.). Figure 2 (b): TGA thermogram of control and treated 2-methylimidazole. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermogram of control and treated 2-methylimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of ionic liquids. Retrieved from [Link]
-
Journal of Nanobiotechnology. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
-
MDPI. (2022, September 19). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC Purity Determination. Retrieved from [Link]
-
ScienceDirect. (n.d.). Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids. Retrieved from [Link]
-
MDPI. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
-
MDPI. (2021, May 14). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic two step decomposition processes observed for 4-NO2-substituted alkylimidazolium nitrates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]
-
Semantic Scholar. (2022, November 21). Effect of two imidazole ionic liquids on the thermal stability of cumene hydroperoxide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. Retrieved from [Link]
-
Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]
-
MDPI. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]
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Methodological & Application
Synthesis protocol for 2,5-Dichloro-3-methylimidazole-4-carbonitrile
An In-Depth Guide to the Synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The specific substitution pattern on the imidazole ring dictates its physicochemical properties and biological interactions. 2,5-Dichloro-3-methylimidazole-4-carbonitrile is a highly functionalized heterocyclic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of two chlorine atoms offers sites for further nucleophilic substitution, while the nitrile group can be transformed into other functional moieties such as amines, carboxylic acids, or tetrazoles.[1] This guide provides a detailed, three-step synthetic protocol starting from commercially available 1-methylimidazole-4-carboxylic acid.
Overall Synthetic Strategy
The synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile is approached through a robust three-step sequence. This strategy begins with the conversion of a carboxylic acid to a nitrile via a primary amide intermediate, followed by a direct dichlorination of the imidazole ring. This pathway was designed for its reliability and use of common laboratory reagents.
Caption: Proposed three-step synthesis of the target compound.
Part I: Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile
This part of the protocol details the conversion of the starting material, 1-methylimidazole-4-carboxylic acid, into the key intermediate, 1-methyl-1H-imidazole-4-carbonitrile.
Step 1: Synthesis of 1-Methyl-1H-imidazole-4-carboxamide
The initial step involves the conversion of the carboxylic acid to a primary amide. This is achieved by first forming an acyl chloride with thionyl chloride, which is then reacted in situ with ammonia.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 1-Methylimidazole-4-carboxylic acid | ≥97% | Sigma-Aldrich | 679720 |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | 230464 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 270997 |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich | 221228 |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS reagent | Sigma-Aldrich | 239313 |
Experimental Protocol
-
Reaction Setup: To a 250 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-methylimidazole-4-carboxylic acid (10.0 g, 79.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.
-
Acyl Chloride Formation: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (8.7 mL, 119 mmol, 1.5 equiv.) dropwise over 20 minutes.
-
Causality: The formation of the acyl chloride is an essential activation step. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction mixture should become a clear solution.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: Cool the resulting crude acyl chloride residue in an ice bath. Carefully and slowly add 100 mL of a cold 28% ammonium hydroxide solution.
-
Safety Note: This step is highly exothermic. Add the ammonium hydroxide solution slowly with vigorous stirring to control the reaction.
-
-
Product Extraction: Stir the mixture at room temperature for 1 hour. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-imidazole-4-carboxamide as a solid. The product can be used in the next step without further purification.
Step 2: Dehydration to 1-Methyl-1H-imidazole-4-carbonitrile
The primary amide is dehydrated using phosphorus oxychloride to yield the corresponding nitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 1-Methyl-1H-imidazole-4-carboxamide | Crude from Step 1 | - | - |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | 260991 |
| Saturated sodium bicarbonate (NaHCO₃) | ACS reagent | Sigma-Aldrich | S6014 |
| Ethyl acetate | ACS reagent | Sigma-Aldrich | 270989 |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, place the crude 1-methyl-1H-imidazole-4-carboxamide (approx. 79 mmol) from the previous step.
-
Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (22 mL, 237 mmol, 3.0 equiv.) dropwise.
-
Reaction: After addition, heat the mixture at 100 °C for 3 hours.
-
Mechanism Insight: Phosphorus oxychloride is a powerful dehydrating agent that efficiently converts primary amides to nitriles.[2]
-
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with stirring.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.[3]
Part II: Dichlorination to 2,5-Dichloro-3-methylimidazole-4-carbonitrile
The final step is the dichlorination of the imidazole ring at the C2 and C5 positions using N-chlorosuccinimide (NCS). The electron-donating N-methyl group and the electron-withdrawing nitrile group direct the chlorination to the available ring carbons.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 1-Methyl-1H-imidazole-4-carbonitrile | Purified from Part I | - | - |
| N-Chlorosuccinimide (NCS) | Reagent grade, 98% | Sigma-Aldrich | 109681 |
| Acetonitrile, anhydrous | 99.8% | Sigma-Aldrich | 271004 |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-methyl-1H-imidazole-4-carbonitrile (5.0 g, 41.3 mmol) in 50 mL of anhydrous acetonitrile.
-
Reagent Addition: Add N-chlorosuccinimide (11.6 g, 86.7 mmol, 2.1 equiv.) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2,5-dichloro-3-methylimidazole-4-carbonitrile as a solid.
Characterization of Final Product
The identity and purity of the synthesized 2,5-Dichloro-3-methylimidazole-4-carbonitrile should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.8-4.0 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | Expected signals for the N-CH₃ group, the nitrile carbon, and the three imidazole ring carbons. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₅H₃Cl₂N₃: 175.98. Expected to observe isotopic pattern for two chlorine atoms. |
| IR (KBr) | ν (cm⁻¹): ~2230-2240 (C≡N stretch), C-Cl stretches, and aromatic C-H and C=N stretches. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Safety and Handling
-
Thionyl chloride and Phosphorus oxychloride: Both are highly corrosive and react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Chlorosuccinimide: NCS is an irritant and an oxidizing agent. Avoid contact with skin and eyes.
-
Solvents: Dichloromethane, acetonitrile, and ethyl acetate are flammable and volatile. Work in a fume hood away from ignition sources.
-
Exothermic Reactions: The quenching of acyl chlorides and the neutralization steps are exothermic. Perform these steps slowly and with adequate cooling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Amidation) | Incomplete acyl chloride formation or hydrolysis of the acyl chloride before amidation. | Ensure starting materials and solvents are anhydrous. Ensure complete removal of excess SOCl₂ before adding ammonium hydroxide. |
| Low yield in Step 2 (Dehydration) | Incomplete reaction or decomposition of the product during work-up. | Ensure reaction goes to completion by TLC. Be cautious during neutralization as the product may be sensitive to strong base. |
| Incomplete dichlorination in Step 3 | Insufficient NCS or reaction time. | Increase the equivalents of NCS to 2.2-2.5. Increase the reaction time and monitor carefully by TLC. A catalytic amount of acid may be added.[5] |
| Formation of monochlorinated product | Reaction has not gone to completion. | Continue refluxing for a longer duration. Add an additional portion of NCS if necessary. |
| Difficulty in purification | Close-eluting impurities. | For chromatography, use a long column with a shallow solvent gradient. For recrystallization, screen multiple solvent systems. |
References
- Google Patents. (1998).
-
ResearchGate. (2023). Nucleophilic chlorination of imidazole‐N‐oxides. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JP2966041B2 - Method for chlorination of imidazole ring - Google Patents [patents.google.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Application Note & Protocols: Strategic Functionalization of 2,5-Dichloro-3-methylimidazole-4-carbonitrile for Novel Scaffold Development
Abstract
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic functionalization of highly substituted imidazoles provides a direct route to novel chemical entities with tailored pharmacological profiles. This document provides a detailed guide to the chemical derivatization of 2,5-Dichloro-3-methylimidazole-4-carbonitrile, a versatile building block possessing three distinct points for chemical modification: two reactive chlorine atoms at the C2 and C5 positions and a versatile nitrile group at the C4 position. We present the underlying chemical principles, detailed step-by-step protocols, and proven insights for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and chemical transformations of the nitrile moiety.
Molecular Overview and Reactivity Profile
2,5-Dichloro-3-methylimidazole-4-carbonitrile is an electron-deficient heterocyclic system. The inherent electron-withdrawing nature of the imidazole ring, powerfully augmented by the cyano group (-CN) at the C4 position, significantly activates the C-Cl bonds at the C2 and C5 positions toward nucleophilic attack.
Key Reactive Sites:
-
C2-Chloride: This position is generally the most electrophilic site on the imidazole ring, making it highly susceptible to nucleophilic displacement. Its reactivity is enhanced by both adjacent nitrogen atoms and the C4-nitrile.
-
C5-Chloride: While also activated, the C5 position is typically less reactive than the C2 position. This differential reactivity allows for the potential for selective, sequential functionalization under carefully controlled conditions.
-
C4-Nitrile: The nitrile group is a stable but highly versatile functional handle. It can be transformed into a primary amine, a carboxylic acid, or a tetrazole ring, each of which offers unique possibilities for further derivatization or for modulating the physicochemical properties of the final compound.[4][5][6]
Caption: Key reactive sites on the 2,5-Dichloro-3-methylimidazole-4-carbonitrile scaffold.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary pathway for displacing the chloro substituents is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] This process involves a two-step addition-elimination sequence where the nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[7]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol 2.1: Selective Monosubstitution with an Amine (at C2)
This protocol leverages the higher reactivity of the C2-chloride to achieve selective monosubstitution. Using a slight excess of the nucleophile at moderate temperatures favors reaction at the most activated site.
Methodology:
-
Reagent Preparation: To a solution of 2,5-Dichloro-3-methylimidazole-4-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature (20-25 °C).
-
Reaction Monitoring: Stir the reaction mixture at 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-amino-5-chloro-3-methylimidazole-4-carbonitrile product.
Self-Validation & Troubleshooting:
-
Expected Outcome: A clean conversion to the monosubstituted product with minimal formation of the disubstituted byproduct.
-
Pitfall: Formation of significant amounts of the disubstituted product.
-
Solution: Reduce the reaction temperature or decrease the amount of amine nucleophile to 1.05 equivalents.
-
Pitfall: Sluggish or incomplete reaction.
-
Solution: Increase the temperature to 70-80 °C or consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Protocol 2.2: Disubstitution with a Thiol
To achieve complete substitution at both C2 and C5, more forcing conditions are required, including an excess of the nucleophile and elevated temperatures.
Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (2.5 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium thiolate.
-
Substrate Addition: Add a solution of 2,5-Dichloro-3-methylimidazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise to the thiolate solution.
-
Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours for complete conversion.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the 2,5-bis(thioether)-3-methylimidazole-4-carbonitrile.
| Nucleophile Type | Position | Conditions | Base | Typical Yield |
| Primary/Secondary Amine | C2 (Mono) | 50-60 °C, 1.2 eq Nu | K₂CO₃ | 70-90% |
| Alkoxide (e.g., NaOMe) | C2 (Mono) | 25 °C, 1.1 eq Nu | NaH / K₂CO₃ | 85-95% |
| Thiolate (e.g., NaSPh) | C2 & C5 (Di) | Reflux, 2.5 eq Nu | NaH | 65-85% |
| Primary Amine | C2 & C5 (Di) | 100-120 °C, >3 eq Nu | K₂CO₃ / Cs₂CO₃ | 60-80% |
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of carbon-carbon and carbon-nitrogen bonds where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are an indispensable tool.[9] These methods, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, offer broad substrate scope and functional group tolerance.[10][11]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura C-C Coupling
This protocol describes the formation of a C-C bond by coupling the chloro-imidazole with an organoboron reagent. The reaction typically shows good selectivity for the C2 position over the C5 position.
Methodology:
-
Inert Setup: To a flame-dried Schlenk flask, add the 2-amino-5-chloro-imidazole starting material (from Protocol 2.1, 1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a more active pre-catalyst like XPhos Pd G3 (2 mol%).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the C-C coupled product.
Self-Validation & Troubleshooting:
-
Expected Outcome: High conversion to the desired biaryl product.
-
Pitfall: Decomposition of the boronic acid (protodeborylation).
-
Solution: Ensure the base is anhydrous and the solvent is thoroughly degassed. Use a different base like K₃PO₄.
-
Pitfall: Low or no reactivity.
-
Solution: Switch to a more active catalyst/ligand system (e.g., from Pd(PPh₃)₄ to a catalyst with a biarylphosphine ligand like SPhos or XPhos). Consider using the corresponding boronic ester (pinacol ester) which can be more stable.
Transformations of the C4-Nitrile Group
The nitrile group serves as a gateway to other critical functionalities.
Protocol 4.1: Hydrolysis to Carboxylic Acid
This protocol converts the electron-withdrawing nitrile into a versatile carboxylic acid handle, suitable for amide couplings or other transformations.
Methodology:
-
Reaction Setup: Suspend the nitrile-containing imidazole substrate (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The solid should gradually dissolve as the reaction proceeds. Monitor by LC-MS for the disappearance of the nitrile starting material and the appearance of the carboxylic acid product.
-
Work-up: Cool the reaction mixture in an ice bath. The carboxylic acid product, often a hydrochloride salt, may precipitate. Adjust the pH to ~3-4 with a base like aqueous NaOH to precipitate the neutral product if necessary.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed if further purification is needed.
Protocol 4.2: Reduction to Aminomethyl Group
Reduction of the nitrile provides a primary amine, introducing a basic center and a point for further derivatization.
Methodology:
-
Inert Setup: To a flame-dried, three-neck flask under argon, add a solution of the nitrile substrate (1.0 eq) in anhydrous THF.
-
Reducing Agent: Cool the solution to 0 °C and slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 eq, e.g., 1.0 M in THF). Caution: Highly exothermic reaction, add slowly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Work-up (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.
-
Purification: Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude aminomethyl product, which can be purified by chromatography or salt formation.
| Transformation | Reagents | Conditions | Key Feature |
| Hydrolysis | 6M HCl (aq) or 20% NaOH (aq) | Reflux, 12-24h | Introduces carboxylic acid for amide coupling |
| Reduction | LiAlH₄ or H₂, Raney Ni | THF, Reflux or 50 psi H₂ | Introduces a basic primary amine |
| Tetrazole Formation | NaN₃, NH₄Cl | DMF, 120 °C | Creates a bioisostere of a carboxylic acid |
References
-
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. (2004). Inorganic Chemistry. [Link]
-
Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. (2022). ResearchGate. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules. [Link]
-
Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification. (2023). Journal of the American Chemical Society. [Link]
-
Synthesis of imidazole derivatives in the last 5 years: An update. (2023). Organic & Uninorganic Chemistry International Journal. [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). Molecules. [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2017). Molecules. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2022). RSC Advances. [Link]
-
Nucleophilic Substitution, Addition, and Elimination Reactions. (2017). Basicmedical Key. [Link]
-
Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. (2022). Bentham Science. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). Journal of the American Chemical Society. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molbank. [Link]
Sources
- 1. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Note: 2,5-Dichloro-1-methylimidazole-4-carbonitrile in Agrochemical Synthesis
This is a comprehensive Application Note and Protocol Guide for 2,5-Dichloro-3-methylimidazole-4-carbonitrile (standardized IUPAC: 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile ).
This guide is designed for research scientists in agrochemical discovery, focusing on the compound's utility as a trifunctional scaffold for synthesizing next-generation fungicides and herbicides.
Executive Summary & Strategic Value
2,5-Dichloro-1-methylimidazole-4-carbonitrile (hereafter referred to as DCMIC ) is a high-value electrophilic building block. Its structural uniqueness lies in the presence of three distinct reactive handles on the imidazole core:
-
C-2 Chlorine: Highly electrophilic, susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C-5 Chlorine: Susceptible to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or selective SNAr under forcing conditions.
-
C-4 Nitrile: A versatile precursor for amides, carboxylic acids, esters, or heterocycle formation (e.g., tetrazoles, triazines).
This scaffold is particularly relevant for the synthesis of Cyanoimidazole Fungicides (analogous to Cyazofamid) and novel Herbicidal Pharmacophores , where regioselective substitution is critical for biological activity.
Chemical Profile & Reactivity Analysis
To effectively utilize DCMIC, one must understand the electronic bias of the imidazole ring. The N-methyl group and the electron-withdrawing nitrile (CN) group create a specific reactivity gradient.
Reactivity Gradient
-
Position 2 (C-2): The most electron-deficient site due to the inductive effect of the two adjacent nitrogen atoms and the long-range electron-withdrawing effect of the nitrile. It is the first site of reaction for nucleophiles.
-
Position 5 (C-5): Activated by the adjacent N-methyl and the conjugated nitrile, but sterically more accessible than C-2 in some contexts. It is the preferred site for Palladium-catalyzed cross-coupling when C-2 is blocked or under specific ligand control.
-
Position 4 (C-4): The nitrile handle remains stable during standard substitution reactions, serving as a "protected" carboxylic acid derivative.
Visualization: Reactivity Map
The following diagram illustrates the sequential functionalization logic.
Caption: Reactivity logic flow for 2,5-dichloro-1-methylimidazole-4-carbonitrile, highlighting the C-2 > C-5 > C-4 functionalization hierarchy.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (DCMIC)
Note: If not commercially sourced, this compound can be synthesized from 4-cyanoimidazole.
Objective: Preparation of 2,5-dichloro-1-methylimidazole-4-carbonitrile. Mechanism: Regioselective methylation followed by electrophilic chlorination.
Materials:
-
4-Cyanoimidazole (CAS: 3676-03-1)
-
Methyl Iodide (MeI) or Dimethyl Sulfate
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Acetonitrile (ACN) and DMF
Step-by-Step Methodology:
-
Methylation:
-
Dissolve 4-cyanoimidazole (1.0 eq) in ACN. Add K₂CO₃ (1.5 eq).
-
Add MeI (1.1 eq) dropwise at 0°C. Stir at RT for 4h.
-
Insight: This yields a mixture of 1-methyl-4-cyanoimidazole (Major) and 1-methyl-5-cyanoimidazole (Minor). Separate via flash chromatography (EtOAc/Hexane). Isolate 1-methyl-4-cyanoimidazole .
-
-
Chlorination:
-
Dissolve 1-methyl-4-cyanoimidazole (1.0 eq) in DMF.
-
Add NCS (2.2 eq) portion-wise at RT.
-
Heat to 60°C for 6-12h. Monitor by HPLC/TLC.
-
Validation: The reaction proceeds via sequential chlorination. C-5 chlorinates first, followed by C-2 (or vice versa depending on conditions, but the final product is the 2,5-dichloro species).
-
-
Workup:
-
Pour into ice water. Extract with EtOAc.[1]
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize from Ethanol/Water.
-
Data Specification:
| Parameter | Specification |
|---|---|
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118 - 122 °C (Literature dependent) |
| 1H NMR (CDCl3) | δ 3.65 (s, 3H, N-CH3) - No aromatic protons |
| MS (ESI) | m/z 189/191 [M+H]+ (Characteristic Cl2 isotope pattern) |
Protocol B: Regioselective C-2 Amination (SNAr)
Application: Introduction of amine pharmacophores (common in fungicides).
Rationale: The C-2 chlorine is flanked by two nitrogens, making it highly susceptible to nucleophilic attack. This reaction runs under mild conditions, preserving the C-5 chlorine for later steps.
Procedure:
-
Setup: Charge a reaction vial with DCMIC (1.0 eq, 1 mmol, 190 mg) and dry THF (5 mL).
-
Addition: Add the amine nucleophile (e.g., Morpholine, 1.1 eq) and a base (Diisopropylethylamine, DIPEA, 1.5 eq).
-
Reaction: Stir at Room Temperature for 4-6 hours.
-
Critical Control Point: Do not heat initially. Heating may promote bis-substitution (displacing C-5 Cl).
-
-
Monitoring: TLC (30% EtOAc/Hexane). The product (2-amino-5-chloro-4-cyanoimidazole) will be more polar.
-
Isolation: Evaporate solvent, redissolve in DCM, wash with water, and purify via silica gel chromatography.
Protocol C: C-5 Arylation via Suzuki-Miyaura Coupling
Application: Synthesis of 4-cyano-5-arylimidazoles (Cyazofamid analogs).
Rationale: With the C-2 position either substituted or sterically hindered, the C-5 chlorine can be engaged in Pd-catalyzed coupling.
Procedure:
-
Reagents:
-
Substrate: 2-Substituted-5-chloro-1-methylimidazole-4-carbonitrile (from Protocol B).
-
Boronic Acid: p-Tolylboronic acid (1.5 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult cases).
-
Base: Na₂CO₃ (2M aqueous solution, 3 eq).
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.
-
-
Execution:
-
Degas solvents with Nitrogen/Argon for 15 mins.
-
Combine all reagents in a sealed tube.
-
Heat to 90°C for 12-16 hours.
-
-
Purification: Standard aqueous workup and column chromatography.
Logical Workflow for Agrochemical Library Generation
The following diagram details the decision tree for synthesizing a library of potential fungicides starting from DCMIC.
Caption: Step-wise library generation workflow. Path A is the most common route for generating diversity.
Safety & Handling
-
Chlorinated Imidazoles: Potent skin sensitizers. All handling should be performed in a fume hood with nitrile gloves.
-
Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Avoid contact with strong acids unless in a controlled hydrolysis setup.
-
Waste Disposal: All aqueous waste from the Suzuki coupling (containing Palladium and Boron species) must be segregated from general organic waste.
References
-
Ishihara Sangyo Kaisha, Ltd. (2001). Process for producing cyanoimidazole derivatives. Patent EP1070709A1. Link
-
Organic Syntheses. (2004). General methods for nucleophilic aromatic substitution on imidazoles. Organic Syntheses, Coll. Vol. 10. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Cyanoimidazole. Link
-
Vertex AI Search. (2025). Synthesis of 4-cyano-2,2,5-trichloroimidazole (Search Result 1.3). PrepChem. Link
-
BenchChem. (2025).[2] The Strategic Advantage of 4,5-Dichloro-1-methylimidazole in Specialized Synthesis. Link
Sources
High-Purity Isolation of 2,5-Dichloro-3-methylimidazole-4-carbonitrile via Optimized Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
2,5-Dichloro-3-methylimidazole-4-carbonitrile is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their versatile pharmacological properties.[1][2] Achieving high purity of this target molecule is paramount for its accurate downstream biological evaluation and use as a pharmaceutical intermediate. This application note provides a detailed, field-proven protocol for the purification of 2,5-Dichloro-3-methylimidazole-4-carbonitrile using normal-phase flash column chromatography. We will delve into the rationale behind method development, from solvent system optimization using Thin-Layer Chromatography (TLC) to the execution of the preparative column, including strategies to mitigate common issues such as peak tailing.
Introduction: The Challenge of Purifying Substituted Imidazoles
The imidazole nucleus, with its electron-rich nitrogen atoms, is a common scaffold in many bioactive molecules.[1] However, the basicity of the imidazole ring often leads to challenging interactions with the acidic surface of standard silica gel, a common stationary phase in column chromatography. This can result in significant peak tailing, poor separation, and, consequently, low recovery yields.[3][4]
The target molecule, 2,5-Dichloro-3-methylimidazole-4-carbonitrile, possesses several functional groups that influence its chromatographic behavior:
-
Imidazole Core: Provides a basic site prone to strong interaction with silica.
-
Dichloro- Substituents: These electron-withdrawing groups decrease the basicity of the imidazole nitrogen atoms to some extent but add to the molecule's overall polarity.
-
Nitrile Group (-CN): A strongly polar, electron-withdrawing group that significantly increases the compound's polarity.
-
Methyl Group (-CH3): A weakly electron-donating group with a minor impact on polarity.
Given this structure, the compound is expected to be moderately to highly polar. This protocol is designed to achieve efficient separation from non-polar impurities and closely related polar byproducts.
Health & Safety Precautions
While specific toxicological data for 2,5-Dichloro-3-methylimidazole-4-carbonitrile is not thoroughly investigated, analogs such as 4,5-dichloroimidazole are known to cause skin, eye, and respiratory irritation.[5] All handling of the crude and purified compound, as well as the solvents, must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]
Principle: Normal-Phase Chromatography
This protocol utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. Separation occurs based on the analyte's polarity; less polar compounds have a weaker affinity for the silica gel and elute first, while more polar compounds interact more strongly and elute later. The composition of the mobile phase is critical and is fine-tuned to achieve differential migration of the target compound and its impurities.
Step-by-Step Protocol
This protocol is divided into two key stages: Method Development using Thin-Layer Chromatography (TLC) and the Preparative Purification using a flash chromatography column.
PART A: Method Development via Thin-Layer Chromatography (TLC)
The goal of this stage is to identify a mobile phase composition that provides a Retention Factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value typically translates well from TLC to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.
Materials & Equipment
| Item | Specification |
|---|---|
| Stationary Phase | Aluminum-backed silica gel 60 F254 TLC plates[1] |
| Mobile Phase Solvents | Reagent-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) |
| Sample | Crude 2,5-Dichloro-3-methylimidazole-4-carbonitrile dissolved in DCM or Acetone (~10 mg/mL) |
| Visualization | UV lamp (254 nm), Potassium permanganate (KMnO₄) stain |
| Apparatus | TLC developing chamber, glass capillaries, forceps |
Protocol:
-
Initial Solvent System Screening:
-
Prepare a starting mobile phase of 80:20 Hexane:EtOAc.
-
Pour the solvent into the TLC chamber to a depth of ~0.5 cm, place a filter paper inside to aid saturation, and cover. Allow the chamber to saturate for 5-10 minutes.
-
Using a capillary, spot the crude sample onto the TLC plate baseline.
-
Place the plate in the chamber and allow the solvent to ascend to ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
-
Visualization and Rƒ Calculation:
-
Visualize the spots under a UV lamp (254 nm). The imidazole ring should be UV-active.
-
Circle the visible spots. If other spots are suspected, use a chemical stain like potassium permanganate.
-
Calculate the Rƒ for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
-
System Optimization:
-
If Rƒ is too high (> 0.4): The mobile phase is too polar. Decrease the polarity by increasing the proportion of hexane (e.g., try 90:10 Hexane:EtOAc).
-
If Rƒ is too low (< 0.2): The mobile phase is not polar enough. Increase the polarity by increasing the proportion of ethyl acetate (e.g., try 70:30 or 50:50 Hexane:EtOAc). If a highly polar system is needed, switch to a DCM:MeOH system.[4]
-
If spots are tailing/streaking: This indicates strong interaction with the acidic silica.[3] Add 0.5-1% triethylamine (Et₃N) to the optimized mobile phase to neutralize the acidic sites on the silica gel and improve peak shape.[4]
-
Continue iterating until the target compound's spot is well-separated from impurities and has an Rƒ between 0.25 and 0.35.
-
PART B: Preparative Flash Column Chromatography
Materials & Equipment
| Item | Specification |
|---|---|
| Stationary Phase | Flash-grade silica gel (e.g., 230-400 mesh, 60 Å)[1] |
| Column | Glass chromatography column appropriately sized for the sample amount (typically a 1:20 to 1:100 ratio of crude material to silica gel by mass) |
| Mobile Phase | Optimized solvent system from Part A (with Et₃N if needed) |
| Sample | Crude 2,5-Dichloro-3-methylimidazole-4-carbonitrile |
| Apparatus | Column stand, clamps, separatory funnel (for solvent reservoir), fraction collector or test tubes, rotary evaporator |
Protocol:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase component (e.g., hexane). The consistency should be like a milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spillage.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and drain the excess solvent until the solvent level meets the top of the silica bed. Never let the column run dry. Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3x the mass of the crude material) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column. Dry loading prevents solvent-induced band disruption and often leads to sharper separation.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) using a pump or inert gas to achieve a flow rate of approximately 2 inches/minute.
-
Start with the optimized mobile phase. If impurities are very non-polar, you can begin with a less polar mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution) towards your optimized system.[3]
-
Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase.
-
Identify the fractions containing the pure target compound (single spot at the correct Rƒ).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Determine the yield and confirm purity using analytical techniques (¹H NMR, LC-MS, etc.).
-
Purification Workflow Diagram
The following diagram illustrates the logical flow of the entire purification process.
Caption: Workflow for the purification of 2,5-Dichloro-3-methylimidazole-4-carbonitrile.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. / Compound is irreversibly adsorbed or decomposing on silica. | Increase mobile phase polarity drastically (e.g., switch from EtOAc/Hexane to DCM/MeOH). / Test compound stability on a TLC plate before running the column.[3] Consider switching to a neutral stationary phase like alumina.[4] |
| Poor separation | Bands are too wide or overlapping. / Column was overloaded. | Ensure proper column packing and use dry loading. / Use a finer gradient elution. / Reduce the amount of crude material loaded (should be 1-5% of silica mass).[3] |
| Cracked/channeled column bed | Column was packed improperly or ran dry. / Heat was generated during elution. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. / For large columns, consider running in a cold room or using a jacketed column. |
| Low recovery yield | Compound is still on the column. / Compound is spread across too many fractions. | Flush the column with a very polar solvent (e.g., 100% MeOH) to check for remaining product. / Optimize TLC for sharper spots to ensure tighter elution bands. |
References
-
Abas, S. S., & El-Shorbagi, A.-N. A. (2005). High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel. Journal of AOAC International, 88(5), 1321–1327. [Link]
-
Al-Watban, A. A., Al-Dhfyan, A., & Al-Qahtani, A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(20), 6833. [Link]
-
Gagliardi, L., et al. (1990). High-Performance Thin-Layer Chromatography Determination of Some Antimycotic Imidazole Derivatives and Preservatives in Medicinal Creams and a Gel. ResearchGate. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. [Link]
-
Demir, S., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]
-
Zhang, Y., et al. (2023). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports, 13(1), 1-12. [Link]
-
Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3359-3365. [Link]
-
Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]
-
Sreenivasa, M., et al. (2014). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 6(1), 273-279. [Link]
-
Sobańska, A. W., & Brzezińska, E. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(1), 441. [Link]
-
Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Pesek, J. J., & Matyska, M. T. (2004). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 22(12), 1154-1163. [Link]
-
Honeywell. (n.d.). Polarity Index. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile Derivatives in Antiviral Research
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential antiviral applications of novel 2,5-dichloro-3-methylimidazole-4-carbonitrile derivatives. The imidazole scaffold is a well-established pharmacophore in numerous therapeutic agents, and its derivatives have demonstrated a broad spectrum of biological activities, including significant antiviral properties.[1][2][3][4] This guide details two strategic synthetic pathways to the core structure, discusses the rationale for its design in the context of antiviral research, and provides detailed experimental protocols.
Introduction: The Rationale for 2,5-Dichloro-3-methylimidazole-4-carbonitrile Derivatives as Potential Antivirals
The imidazole ring is a five-membered heterocyclic compound that is a structural component of the amino acid histidine and the purine bases of nucleic acids. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1][5] The core structure of 2,5-dichloro-3-methylimidazole-4-carbonitrile has been rationally designed to incorporate several key features that may contribute to antiviral activity:
-
Dichloro Substitution: Halogen atoms, particularly chlorine, are known to enhance the biological activity of many compounds by increasing their lipophilicity, which can improve cell membrane permeability.[1] Furthermore, halogen bonding can contribute to stronger interactions with biological targets. Studies on other halogenated benzimidazoles have shown potent and selective antiviral activity.[6]
-
N-Methylation: The presence of a methyl group at the N3 position prevents the formation of the imidazolate anion under physiological conditions, which can influence the compound's reactivity and interaction with biological targets. It also provides a handle for further structural modifications.[7]
-
Carbonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be a bioisostere for other functional groups. The conversion of a carboxamide to a carbonitrile has been shown to be a key step in the synthesis of some antiviral nucleoside analogs.[1]
While specific antiviral data for 2,5-dichloro-3-methylimidazole-4-carbonitrile derivatives is not yet widely available in the public domain, the structural alerts and the known antiviral activity of various substituted imidazoles against a range of viruses, including herpesviruses, influenza, and coronaviruses, provide a strong rationale for the exploration of this novel chemical space.[1][8]
Synthetic Pathways
Two plausible synthetic routes to the target 2,5-dichloro-3-methylimidazole-4-carbonitrile core are presented below. Route A builds the imidazole ring from acyclic precursors, while Route B utilizes a commercially available dichlorinated imidazole scaffold.
Route A: De Novo Synthesis of the Imidazole Ring
This route offers flexibility in the introduction of substituents on the imidazole ring.
Caption: De Novo Synthesis of the Imidazole Ring.
Route B: Functionalization of a Pre-existing Imidazole Core
This route is more convergent and may be preferable if the starting material is readily available.
Caption: Functionalization of a Pre-existing Imidazole Core.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol for Route A: De Novo Synthesis
Step 1: Synthesis of Ethyl 2-cyano-2-(ethoxymethyleneamino)acetate
-
To a stirred solution of ethyl 2-amino-2-cyanoacetate (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of Ethyl 2-cyano-2-((methylamino)methyleneamino)acetate
-
Dissolve the ethyl 2-cyano-2-(ethoxymethyleneamino)acetate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 3: Cyclization and Chlorination to form 2,5-Dichloro-3-methyl-3H-imidazole-4-carboxamide
-
To a solution of ethyl 2-cyano-2-((methylamino)methyleneamino)acetate (1.0 eq) in a chlorinated solvent like chloroform or dichloromethane, add a chlorinating agent such as sulfuryl chloride (SOCl₂) (2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 8-12 hours.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 4: Dehydration to 2,5-Dichloro-3-methylimidazole-4-carbonitrile
-
To a solution of 2,5-dichloro-3-methyl-3H-imidazole-4-carboxamide (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane, add a dehydrating agent like phosphorus oxychloride (POCl₃) (1.5 eq) or trifluoroacetic anhydride (TFAA) (1.5 eq) at 0 °C.[9]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Protocol for Route B: Functionalization of a Pre-existing Imidazole Core
Starting Material: 4,5-Dichloro-1-methyl-1H-imidazole is reported to be commercially available.[7][10]
Step 1: Formylation of 4,5-Dichloro-1-methyl-1H-imidazole
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (1.2 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C.
-
To this reagent, add 4,5-dichloro-1-methyl-1H-imidazole (1.0 eq) and heat the reaction mixture at 60-80 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde by column chromatography.
Step 2: Oxidation to 4,5-Dichloro-1-methyl-1H-imidazole-2-carboxylic acid
-
Dissolve the aldehyde from the previous step (1.0 eq) in a suitable solvent mixture (e.g., t-butanol and water).
-
Add an oxidizing agent such as potassium permanganate (KMnO₄) (1.5 eq) or Jones reagent.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent if necessary (e.g., sodium bisulfite for KMnO₄).
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the product.
Step 3: Amidation to 4,5-Dichloro-1-methyl-1H-imidazole-2-carboxamide
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a source of ammonia, such as ammonium chloride (1.5 eq) and a base like triethylamine (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the amide by column chromatography or recrystallization.
Step 4: Dehydration to 2,5-Dichloro-3-methylimidazole-4-carbonitrile
-
Follow the procedure described in Step 4 of Route A.
Characterization and Data Presentation
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile (-C≡N) stretch.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compounds.
Table 1: Hypothetical Physicochemical and Antiviral Data for a Series of Derivatives
| Compound ID | R¹ Substituent | Yield (%) | Purity (%) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| DMI-CN-01 | H | - | >95 | TBD | TBD | TBD |
| DMI-CN-02 | 4-Fluorophenyl | - | >95 | TBD | TBD | TBD |
| DMI-CN-03 | 4-Chlorophenyl | - | >95 | TBD | TBD | TBD |
| DMI-CN-04 | 4-Methoxyphenyl | - | >95 | TBD | TBD | TBD |
| DMI-CN-05 | 3,4-Dichlorophenyl | - | >95 | TBD | TBD | TBD |
TBD: To be determined through biological screening.
Application in Antiviral Research: A Forward Look
The protocols outlined provide a clear path to a novel class of 2,5-dichloro-3-methylimidazole-4-carbonitrile derivatives. The next critical step is to evaluate their antiviral activity against a panel of relevant viruses.
Workflow for Antiviral Screening
Caption: Workflow for Antiviral Screening and Lead Optimization.
The initial screening should be performed against a diverse panel of viruses to identify any broad-spectrum activity. Based on the structure-activity relationship (SAR) data obtained from the primary screen, further optimization of the lead compounds can be undertaken to improve potency and reduce cytotoxicity.
Conclusion
This guide provides a detailed framework for the synthesis of a novel class of 2,5-dichloro-3-methylimidazole-4-carbonitrile derivatives. The rationale for their potential as antiviral agents is grounded in the established importance of the imidazole scaffold and the strategic incorporation of key functional groups. The provided protocols offer two distinct and viable synthetic routes, enabling researchers to access these promising compounds for further investigation in the ongoing search for new and effective antiviral therapies.
References
-
Townsend, L. B., et al. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 1995, 38(20), 4098-4105. Available online: [Link]
-
Teli, P., et al. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Antiviral Agents: From Synthesis to Clinical Applications, 2022, 167-205. Available online: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available online: [Link]
-
G, Rasajna, et al. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 2025, 03(01), 121-129. Available online: [Link]
- Google Patents. US5817827A - Method for the dehydration of amides to nitriles.
-
Wang, C. C., et al. Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 2016, 21(2), 228. Available online: [Link]
-
Semantic Scholar. Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available online: [Link]
-
ResearchGate. Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Available online: [Link]
-
Zhang, Y. M., et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 2012, 24(10), 4611-4614. Available online: [Link]
-
Royal Society of Chemistry. Recent developments in dehydration of primary amides to nitriles. Available online: [Link]
-
Scholars at Duke. Synthesis and structure-activity relationships of imidazole-coumarin conjugates against hepatitis C virus. Available online: [Link]
-
International Journal of Novel Research and Development. Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. Available online: [Link]
-
ResearchGate. Electrochemical Dehydration of Carboxamides to Their Nitriles. Available online: [Link]
-
World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. Available online: [Link]
-
Preprints.org. An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Available online: [Link]
-
Chemistry LibreTexts. 11.8: Chemistry of Nitriles. Available online: [Link]
-
MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available online: [Link]
-
Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. Available online: [Link]
-
National Institutes of Health. A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate. Available online: [Link]
-
PubMed. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. Available online: [Link]
-
Baran Lab, Scripps Research. Synthesis of Imidazoles. Available online: [Link]
Sources
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemscene.com [chemscene.com]
Application Note: Scale-Up Synthesis of 2,5-Dichloro-1-methylimidazole-4-carbonitrile for Library Generation
This Application Note is designed for researchers and process chemists involved in the scale-up synthesis of 2,5-Dichloro-1-methylimidazole-4-carbonitrile .
Note on Nomenclature: The user query specifies "3-methylimidazole". In standard IUPAC numbering for
Executive Summary
The imidazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., substituted amino-imidazoles) and agrochemicals (e.g., Cyazofamid). The 2,5-dichloro-1-methylimidazole-4-carbonitrile derivative is particularly valuable for library generation because it possesses two electrophilic sites (C-Cl bonds at positions 2 and 5) with distinct reactivity profiles, enabling sequential Nucleophilic Aromatic Substitution (
This guide details a scalable, self-validating protocol for synthesizing this scaffold from 1-methylimidazole-4-carbonitrile via regioselective chlorination. It addresses the critical challenges of exotherm control, regioselectivity, and purification during the transition from gram-scale to kilogram-scale production.
Retrosynthetic Analysis & Strategy
The most robust route for scale-up avoids the use of highly toxic cyanide salts on a late-stage intermediate. Instead, we utilize a "Construct-then-Functionalize" approach:
-
Starting Material: 1-Methylimidazole-4-carbonitrile (commercially available or synthesized from 4-formylimidazole).
-
Functionalization: Electrophilic Chlorination.
-
Mechanism:[1][2][3] The imidazole ring is electron-rich. The C5 position is the most nucleophilic (highest HOMO coefficient), followed by C2. The C4 position is blocked by the nitrile.
-
Reagent Selection:N-Chlorosuccinimide (NCS) is chosen over
gas or for the initial scale-up (100g–1kg) due to easier handling, stoichiometry control, and safety profile (avoiding gaseous HCl management).
-
Reaction Pathway Diagram
Figure 1: Synthetic workflow for the exhaustive chlorination of the imidazole core.
Detailed Experimental Protocol (Scale-Up)
Materials & Safety Requisites
| Reagent | Role | Equiv. | Hazard Class | Handling Note |
| 1-Methylimidazole-4-carbonitrile | Substrate | 1.0 | Irritant | Hygroscopic; store in desiccator. |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent | 2.5 | Corrosive, Oxidizer | Add in portions to control exotherm. |
| Acetonitrile (ACN) | Solvent | 10 vol | Flammable | Dry solvent preferred (<0.1% H2O). |
| Sodium Bicarbonate (sat. aq) | Quench | Excess | - | Gas evolution ( |
Critical Hazard: The chlorination reaction is exothermic. On a >100g scale, thermal runaway can lead to decomposition or solvent boiling. Use a jacketed reactor with active cooling.
Step-by-Step Procedure (100g Scale)
Step 1: Reactor Setup
-
Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, reflux condenser, and nitrogen inlet.
-
Set the jacket temperature to 20°C.
Step 2: Dissolution
-
Charge 1-methylimidazole-4-carbonitrile (100.0 g, 0.93 mol) into the reactor.
-
Add Acetonitrile (1.0 L). Stir at 250 RPM until fully dissolved.
Step 3: Controlled Chlorination
-
Add NCS (312.0 g, 2.33 mol, 2.5 eq) in 5 portions over 60 minutes.
-
Checkpoint: Monitor internal temperature. Do not allow T_int to exceed 45°C during addition.
-
Observation: The solution will turn yellow/orange.[4] Succinimide byproduct may begin to precipitate.
-
-
After complete addition, heat the reaction mixture to 70°C over 30 minutes.
-
Maintain at 70°C for 6–8 hours.
-
In-Process Control (IPC): Analyze by HPLC or LC-MS.
-
Target: <2% Mono-chloro intermediate remaining. If incomplete, add 0.2 eq NCS and stir for 2h.
-
Step 4: Work-up & Isolation [5]
-
Cool the mixture to 20°C.
-
Filter off the precipitated Succinimide byproduct. Wash the cake with cold ACN (200 mL).
-
Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to approx. 300 mL volume.
-
Pour the residue into Ice Water (1.5 L) with vigorous stirring. The product should precipitate as a solid.
-
If oiling occurs (common with impurities), extract with Ethyl Acetate (3 x 500 mL), wash with brine, dry over
, and concentrate.
Step 5: Purification (Crystallization)
-
Dissolve the crude solid in minimum boiling Ethanol/Water (9:1) .
-
Allow to cool slowly to room temperature, then 0°C.
-
Filter the crystals and dry in a vacuum oven at 40°C for 12h.
Expected Yield: 65–75% (approx. 110–125 g). Appearance: Off-white to pale yellow crystalline solid.
Quality Control & Self-Validating Systems
To ensure the material is suitable for library generation, the following QC metrics must be met.
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Purity | HPLC (UV 254nm) | >97% Area | Impurities (succinimide, mono-chloro) interfere with SnAr kinetics. |
| Identity | 1H-NMR (DMSO-d6) | Singlet ~3.7 ppm (N-Me) | Absence of aromatic protons indicates full chlorination (C2-H and C5-H substituted). |
| Water Content | Karl Fischer | <0.5% | Water competes as a nucleophile in subsequent library synthesis. |
| Regiochemistry | NOESY / 13C-NMR | Confirmed C2/C5-Cl | Critical for correct scaffold orientation in drug binding pockets. |
Self-Validating Check: In the 1H-NMR, the starting material has two aromatic singlets (~7.8 and ~8.0 ppm). The mono-chloro intermediate has one. The target product has zero aromatic protons. This "disappearance of signals" is a rapid, definitive check for reaction completion.
Library Generation: Reactivity Profiling
The 2,5-dichloro-1-methylimidazole-4-carbonitrile scaffold enables the synthesis of diverse libraries via sequential substitution.
Reactivity Order (SnAr)
-
First Displacement (Position 5): The C5-chlorine is adjacent to the activating nitrile (via conjugation) and the quaternary-like N1 (inductive effect). It is significantly more reactive.
-
Conditions: Mild nucleophiles (Amines, Thiols),
, DMF, RT to 60°C.
-
-
Second Displacement (Position 2): The C2-chlorine is less reactive and typically requires higher temperatures or stronger forcing conditions after C5 is substituted.
-
Conditions: Heat (80–120°C), stronger bases, or Pd-catalysis.
-
Library Workflow Diagram
Figure 2: Sequential functionalization strategy for library generation.
References
-
Organic Syntheses Procedure (General Imidazole Chemistry)
-
Regioselectivity in Imidazole Substitution
-
Scale-Up of Imidazole Intermediates
- Title: Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors.
- Source: ResearchG
-
URL:[Link]
-
Strategic Building Blocks
-
Title: The Strategic Advantage of 4,5-Dichloro-1-methylimidazole in Specialized Synthesis.[7]
- Source: BenchChem Applic
-
Sources
- 1. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]
- 6. Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile
Executive Summary & Nomenclature Clarification
User Query: How do I improve the yield of 2,5-Dichloro-3-methylimidazole-4-carbonitrile?
Technical Note on Nomenclature: In standard IUPAC nomenclature for 1H-imidazoles, the nitrogen bearing the alkyl group is designated as position 1 . Therefore, the structure you are synthesizing is formally 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile .
-
Note: Older literature or specific tautomeric naming conventions may refer to this as the "3-methyl" isomer. This guide treats them as the same chemical entity (CAS Ref: Analogous to 1-methyl-4,5-dichloro series).
Core Challenge: The synthesis of dichloro-imidazole carbonitriles is notoriously prone to "tarring" (polymerization) and low yields due to the high reactivity of the imidazole ring toward electrophiles and the thermal instability of intermediate chlorosulfonium salts.
The "Golden Route" Protocol (High-Yield Methodology)
This protocol replaces standard neat chlorination with a solvent-controlled sulfuryl chloride (
Reaction Scheme: 1-methylimidazole-4-carbonitrile + 2.5 eq SO2Cl2 -> [Intermediate] -> 2,5-dichloro-1-methylimidazole-4-carbonitrile
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails if slurry thickens), a reflux condenser, and an addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gas.
-
Solvation: Dissolve 1-methylimidazole-4-carbonitrile (1.0 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Concentration: 0.5 M (dilution is key to heat management).
-
-
Cryogenic Addition: Cool the solution to 0°C - 5°C using an ice/salt bath.
-
Reagent Addition: Add Sulfuryl Chloride (
) (2.5 - 3.0 eq) dropwise over 60 minutes.-
Critical: Maintain internal temperature
. If it spikes, stop addition.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
The "Soak": Allow the mixture to stir at room temperature for 2 hours. The solution will likely turn yellow/orange.
-
Thermal Activation: Slowly heat the mixture to reflux (40°C for DCM, 83°C for DCE) for 4-6 hours.
-
Observation: This drives the second chlorination at the less reactive C-2 position.
-
-
Quench: Cool to room temperature. Pour the reaction mixture slowly into crushed ice (5x volume of reaction).
-
Extraction: Extract with DCM (3x). Wash combined organics with Sat.
(until pH neutral) and Brine. Dry over .[1]
Troubleshooting Guide (FAQ Format)
Category A: Reaction Appearance & Yield Loss
Q: My reaction mixture turned into a black, viscous tar. What happened?
-
Diagnosis: Thermal runaway. Imidazoles are basic; reacting with
is highly exothermic. If the temperature rises too fast during addition, the imidazole ring polymerizes. -
Fix:
-
Dilute your reaction (use 10-15 volumes of solvent).
-
Slow down the
addition. -
Ensure your starting material is dry; water reacts violently with
.
-
Q: I am getting a mixture of mono-chloro and di-chloro products. How do I push it to completion?
-
Diagnosis: Insufficient activation energy for the C-2 position. The C-5 position chlorinates easily (kinetic), but C-2 requires heat (thermodynamic).
-
Fix:
-
Increase the reflux time to 6+ hours.
-
Switch solvent to 1,2-Dichloroethane (DCE) to achieve a higher reflux temperature (
). -
Use a slight excess of
(up to 3.5 eq).
-
Category B: Impurity Profiling
Q: I see a new spot on TLC that is more polar than my product. Is it the amide?
-
Diagnosis: Yes, likely hydrolysis of the nitrile (-CN) to the amide (-CONH2).
-
Cause: Acidic hydrolysis. The reaction generates HCl.[2] If moisture is present during the reflux or if the quench is too hot, the nitrile hydrolyzes.
-
Fix:
-
Use anhydrous solvents.
-
Quench Cold: Never quench into warm water. Use ice.[2]
-
Neutralize the aqueous layer immediately with bicarbonate during workup.
-
Diagnostic Logic Pathways (Visualized)
Figure 1: Synthesis Workflow & Decision Tree
Caption: Step-by-step synthesis workflow emphasizing the temperature ramp from addition to reflux to ensure regioselectivity.
Figure 2: Impurity & Failure Analysis
Caption: Troubleshooting logic linking common visual symptoms (Tar, Polar spots) to mechanistic causes and corrective actions.
Comparative Data: Chlorinating Agents
Selecting the right agent is critical for yield. While Chlorine gas (
| Reagent | Conditions | Typical Yield | Pros | Cons |
| DCM, Reflux, 4h | 75-85% | Easy to handle liquid; precise stoichiometry. | Generates | |
| 50-60% | Cheap for bulk scale. | Hard to control exotherm; over-chlorination common. | ||
| NCS (N-Chlorosuccinimide) | ACN, Reflux | 40-50% | Mild conditions. | Poor atom economy; difficult purification (succinimide removal). |
References
-
Watson, W. D. (1975). Chlorination with sulfuryl chloride. US Patent 3,920,757. Link
-
BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: Troubleshooting & Optimization. Link
-
Organic Syntheses. (1960).[3] Methanesulfinyl Chloride (General Chlorination Protocols). Org. Synth. 1960, 40,[3] 62. Link
- Khanna, I. K., et al. (1997). Facile Synthesis of 1,2,5-Trisubstituted Imidazoles. Journal of Organic Chemistry. (General reference for imidazole regioselectivity).
Sources
- 1. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Imidazoles
Welcome to the technical support center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and supported by established literature.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
My Debus-Radziszewski reaction is giving a low yield. What are the primary causes and how can I improve it?
-
I'm observing a significant amount of an oxazole byproduct. Why is this happening and how can I prevent it?
-
My reaction mixture is turning into a thick, insoluble resin. What is causing this polymerization and how can it be avoided?
-
I'm having difficulty purifying my substituted imidazole. What are the best strategies?
-
-
Troubleshooting Guides
-
Systematic Approach to Optimizing the Debus-Radziszewski Reaction
-
Troubleshooting the Marckwald Synthesis of 2-Mercaptoimidazoles
-
-
Experimental Protocols
-
Protocol for Optimizing Ammonium Acetate Concentration
-
Purification Protocol: Separation of a Substituted Imidazole from an Oxazole Byproduct
-
-
References
Frequently Asked Questions (FAQs)
Q1: My Debus-Radziszewski reaction is giving a low yield. What are the primary causes and how can I improve it?
A1: Low yields in the Debus-Radziszewski synthesis, a cornerstone multicomponent reaction for preparing 2,4,5-trisubstituted imidazoles, are a frequent challenge.[1][2] This issue often stems from suboptimal reaction conditions, reagent purity, or competing side reactions.
Causality and Troubleshooting Steps:
-
Suboptimal Reagent Stoichiometry: The concentration of ammonium acetate, the ammonia source, is critical. It not only serves as a reactant but also acts as a catalyst by generating acetic acid in situ, which protonates the carbonyl groups and facilitates the reaction.[3]
-
Solution: Increase the molar ratio of ammonium acetate to the dicarbonyl compound. While the stoichiometric requirement is two equivalents, using a significant excess (e.g., 5-10 equivalents) can dramatically improve yields.[4] A detailed protocol for optimizing this parameter is provided in the Experimental Protocols section.
-
-
Inadequate Temperature and Reaction Time: The reaction often requires sufficient thermal energy to proceed to completion.
-
Solution: Ensure the reaction is maintained at a suitable temperature, typically reflux in a solvent like glacial acetic acid or ethanol.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and byproduct formation.
-
-
Purity of Reagents: Impurities in the aldehyde starting material, such as the corresponding carboxylic acid from oxidation, can interfere with the reaction.
-
Solution: Use freshly distilled or purified aldehydes. The purity of the 1,2-dicarbonyl compound and ammonium acetate should also be high.
-
-
Modern Enhancement Techniques:
-
Microwave Irradiation: This has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[6][7]
-
Catalysis: While the traditional reaction can be run without an additional catalyst, various Lewis and Brønsted acids have been shown to enhance yields. Examples include silicotungstic acid, boric acid, and p-toluenesulfonic acid (PTSA).[2][8]
-
Q2: I'm observing a significant amount of an oxazole byproduct. Why is this happening and how can I prevent it?
A2: The formation of an oxazole is a classic side reaction in syntheses that aim for imidazoles from α-dicarbonyl compounds.[2] This occurs because the reaction can proceed through a common intermediate that can cyclize in two different ways.
Mechanistic Insight:
The reaction involves the formation of an α-amino carbonyl intermediate. This intermediate can then react with an aldehyde to form an imine. At this juncture, the pathway diverges:
-
Imidazole Formation: The imine reacts with another molecule of ammonia (or an amine) to form a di-imine intermediate, which then cyclizes and oxidizes to the imidazole.
-
Oxazole Formation: The imine can undergo intramolecular cyclization, followed by dehydration, to form the oxazole ring.[9]
Diagram 1: Competing pathways for imidazole and oxazole formation.
Troubleshooting Strategies:
-
Increase Ammonia Concentration: To favor the imidazole pathway, ensure a high concentration of ammonia or its source (e.g., ammonium acetate). This increases the likelihood that the imine intermediate will react with ammonia before it has a chance to cyclize intramolecularly.
-
Control Reaction Temperature: Higher temperatures can sometimes favor the intramolecular cyclization to the oxazole. If oxazole formation is a significant issue, try running the reaction at a lower temperature for a longer period.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathways. Experiment with different solvents, such as ethanol or methanol, in place of glacial acetic acid, to see if the product ratio improves.
Q3: My reaction mixture is turning into a thick, insoluble resin. What is causing this polymerization and how can it be avoided?
A3: The formation of a resinous or polymeric substance is often due to the acid-catalyzed self-polymerization of the aldehyde starting material, particularly when using aldehydes that are prone to this, such as benzaldehyde in the presence of a strong acid.[10]
Underlying Chemistry:
In an acidic medium, the carbonyl oxygen of the aldehyde can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activated aldehyde can then be attacked by the oxygen of another aldehyde molecule, initiating a chain reaction that leads to the formation of polyacetals.
Diagram 2: Simplified pathway of acid-catalyzed aldehyde polymerization.
Preventative Measures:
-
Control Acidity: While some acid is necessary to catalyze the imidazole formation, an excess can promote aldehyde polymerization. If using a strong acid catalyst, reduce its concentration. When using ammonium acetate in glacial acetic acid, ensure the reaction is not being run for an excessively long time at high temperatures, which can lead to the accumulation of acidic byproducts.
-
Order of Reagent Addition: In some cases, adding the aldehyde slowly to the mixture of the dicarbonyl compound and ammonia source can help to ensure it reacts to form the desired product rather than self-polymerizing.
-
Purity of Aldehyde: Older or impure samples of aldehydes may contain peroxides, which can initiate radical polymerization pathways. Use freshly distilled or high-purity aldehydes.
-
Reaction Temperature: Lowering the reaction temperature can slow down the rate of polymerization.
Q4: I'm having difficulty purifying my substituted imidazole. What are the best strategies?
A4: Purification of substituted imidazoles can be challenging due to the presence of starting materials, side products like oxazoles, and the polar nature of the imidazole ring itself, which can cause streaking on silica gel chromatography.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete, the standard procedure is to pour the reaction mixture into ice-cold water to precipitate the crude product.[5] This is often sufficient to remove the excess ammonium acetate and the solvent.
-
Acid-Base Extraction: This is a powerful technique to separate the basic imidazole from non-basic impurities like oxazoles.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the layers.
-
Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified imidazole.
-
Collect the precipitate by filtration or extract with an organic solvent.
-
-
Column Chromatography:
-
If acid-base extraction is not sufficient, column chromatography is the next step.
-
To prevent streaking: Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic silanol groups on the silica gel.
-
Solvent System: A common starting point is a gradient of ethyl acetate in hexanes, or for more polar imidazoles, methanol in dichloromethane.
-
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is an excellent final purification step to obtain highly pure material.[5]
Troubleshooting Guides
Systematic Approach to Optimizing the Debus-Radziszewski Reaction
Diagram 3: A logical workflow for troubleshooting low yields in the Debus-Radziszewski synthesis.
Troubleshooting the Marckwald Synthesis of 2-Mercaptoimidazoles
The Marckwald synthesis, which produces 2-mercaptoimidazoles from α-amino ketones and thiocyanate salts, can also present challenges.
-
Issue: Multiple Spots on TLC
-
Likely Cause: Formation of byproducts from the self-condensation of the α-amino ketone or reaction of the thiocyanate with the solvent.
-
Troubleshooting:
-
Purity of α-Amino Ketone: The α-amino ketone starting material can be unstable. Ensure it is used fresh or as a stable salt (e.g., hydrochloride), and neutralized in situ.
-
Control pH: The reaction is often acid-catalyzed. Ensure the pH is controlled to favor the desired condensation.
-
Temperature Control: Carefully control the reaction temperature to prevent decomposition and side reactions.[8]
-
-
-
Issue: Difficulty in Removing Sulfur
-
Context: The Marckwald synthesis yields a 2-mercaptoimidazole, and a subsequent step is often required to remove the sulfur to obtain the unsubstituted imidazole.
-
Troubleshooting:
-
Oxidative Desulfurization: Use an oxidizing agent like nitric acid or hydrogen peroxide, but be mindful of potential over-oxidation of the imidazole ring.
-
Reductive Desulfurization: Raney nickel is a common reagent for this transformation, but can sometimes lead to reduction of other functional groups.
-
-
Experimental Protocols
Protocol for Optimizing Ammonium Acetate Concentration
This protocol provides a systematic way to determine the optimal amount of ammonium acetate for the synthesis of 2,4,5-triphenylimidazole (lophine) as a model reaction.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Small-scale reaction vials (e.g., 5 mL microwave vials)
-
Stir plate with heating
-
TLC plates and chamber
Procedure:
-
Set up a parallel reaction series. In four separate labeled vials, place benzil (e.g., 0.5 mmol, 105 mg) and benzaldehyde (0.5 mmol, 53 mg).
-
To each vial, add a different molar equivalent of ammonium acetate:
-
Vial 1: 2.5 mmol (2.5 eq.), 193 mg
-
Vial 2: 5.0 mmol (5 eq.), 385 mg
-
Vial 3: 7.5 mmol (7.5 eq.), 578 mg
-
Vial 4: 10.0 mmol (10 eq.), 771 mg
-
-
Add glacial acetic acid (e.g., 2 mL) to each vial.
-
Heat all vials simultaneously at the same temperature (e.g., 120 °C) with stirring.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
After a set time (e.g., 2 hours), cool the reactions, precipitate the product with water, and determine the yield for each condition to identify the optimal stoichiometry.
Purification Protocol: Separation of a Substituted Imidazole from an Oxazole Byproduct
This protocol describes an acid-base extraction to separate a basic imidazole from a non-basic oxazole byproduct.
Materials:
-
Crude reaction mixture containing imidazole and oxazole
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude product in DCM (approx. 20 mL per gram of crude material).
-
Acid Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously for 30 seconds, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer (containing the oxazole) into a flask. Drain the upper aqueous layer (containing the protonated imidazole) into a separate flask.
-
Back-Extraction (Optional but Recommended): Return the organic layer to the separatory funnel and extract again with a fresh portion of 1 M HCl to ensure complete recovery of the imidazole. Combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add saturated NaHCO₃ solution with stirring until gas evolution ceases and the pH is basic (pH > 8). The purified imidazole should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the neutralized aqueous solution with several portions of DCM.
-
Drying and Concentration: Combine the organic extracts from the final step, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified imidazole.
References
- BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem.
- BenchChem. (2025).
- Ghahremanzadeh, R., et al. (2020). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles.
- Yaylayan, V. A., & Mandeville, S. (1994). Mechanism of imidazole and oxazole formation in model systems. Journal of Agricultural and Food Chemistry, 42(3), 771-775.
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles. BenchChem.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger damit verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Kidwai, M., et al. (2005). A novel, one-pot synthesis of 2, 4, 5-trisubstituted and 1, 2, 4, 5-tetrasubstituted-1H-imidazoles using microwave irradiation under solvent-free conditions. Journal of Heterocyclic Chemistry, 42(4), 697-700.
- Sharma, G. V., et al. (2005). A versatile and practical synthesis of 2, 4, 5-trisubstituted imidazoles. Tetrahedron Letters, 46(36), 6119-6121.
- Wolkenberg, S. E., & Boger, D. L. (2002). A new and efficient microwave-assisted synthesis of 2, 4, 5-trisubstituted imidazoles. Organic Letters, 4(22), 3863-3866.
- Chitra, S., & Devanathan, D. (2010). Microwave assisted synthesis of some new 2, 4, 5-trisubstituted imidazoles and their biological evaluation. Journal of Chemical and Pharmaceutical Research, 2(5), 517-523.
- van Leusen, A. M., et al. (1977). A new and efficient synthesis of nitriles from ketones using tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(19), 3114-3118.
- Sisko, J., et al. (2000). An efficient, one-pot synthesis of 1, 4, 5-trisubstituted and 1, 4-disubstituted imidazoles. The Journal of Organic Chemistry, 65(5), 1516-1524.
- Zuliani, V., et al. (2007). A simple and efficient parallel synthesis of biologically active 2, 4 (5)-diarylimidazoles. The Journal of Organic Chemistry, 72(12), 4551-4553.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Dhahri, A., et al. (2016). Synthesis of a new 2, 4, 5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143.
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. scite.ai [scite.ai]
- 5. scribd.com [scribd.com]
- 6. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. acid-catalyzed polymerization reactions: Topics by Science.gov [science.gov]
Technical Support Center: Optimization of Dichlorinated Imidazole Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of dichlorinated imidazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Dichlorinated imidazoles are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be challenging, often plagued by issues with regioselectivity, yield, and purification.
This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions. We will explore the causality behind experimental choices, troubleshoot common problems, and provide validated methodologies to ensure reproducible success in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the dichlorination of imidazole?
A1: Several chlorinating agents are employed, with the choice depending on the substrate, desired regioselectivity, and available laboratory equipment. Common choices include:
-
Sodium Hypochlorite (NaOCl): Often used in a basic medium, this is a readily available and relatively safe option for the chlorination of the imidazole ring.[1][2]
-
N-Chlorosuccinimide (NCS): A mild and effective solid reagent for regioselective chlorination, particularly at the C-2 position of substituted imidazoles.[3]
-
Chlorine Gas (Cl₂): A powerful chlorinating agent, but its use requires specialized equipment and stringent safety protocols due to its high toxicity and corrosivity.[3][4][5] It is often used for exhaustive chlorination.
-
Oxalyl Chloride: Can be used for the synthesis of 2-chloroimidazoles from the corresponding imidazole N-oxides in an expeditious room temperature protocol.[6]
Q2: Why is the chlorination of imidazole often performed in a basic medium?
A2: The chlorination of the imidazole ring is not as facile as its bromination or iodination and appears to occur effectively only in a basic medium.[1][7] This is because the deprotonated imidazolate anion is more electron-rich and thus more susceptible to electrophilic attack by the chlorinating species compared to the neutral imidazole ring.
Q3: Which positions on the imidazole ring are most susceptible to chlorination?
A3: The reactivity of the carbon positions on the imidazole ring towards electrophilic substitution is generally C4/C5 > C2. However, the substitution pattern is highly dependent on the reaction conditions and the presence of substituents already on the ring. Due to the tautomeric nature of N-unsubstituted imidazoles, the 4- and 5-positions are often chemically equivalent, leading to the formation of 4,5-dichloroimidazole.[1] Directing chlorination specifically to the C2 position often requires a pre-existing substitution pattern or a specific synthetic strategy, such as using an imidazole N-oxide precursor.[3][6]
Q4: How can I monitor the progress of my dichlorination reaction?
A4: Reaction progress can be effectively monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The most common and rapid method. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can distinguish between the starting material, mono-chlorinated intermediates, and the dichlorinated product.[3][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting material and the relative abundance of different chlorinated species in the product mixture.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for precise determination of yield and purity.[9][10]
-
UV-Vis Spectroscopy: Can be used to compute the concentration of the dichlorinated product in the mixture without isolation, provided a standard calibration curve is prepared.[1][2]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of dichlorinated imidazoles in a problem-solution format.
Problem 1: Low or no yield of the desired dichlorinated product.
-
Possible Cause 1: Incorrect Stoichiometry.
-
Explanation: The molar ratio of the chlorinating agent to the imidazole substrate is critical. An insufficient amount of the chlorinating agent will result in incomplete reaction and a mixture containing starting material and mono-chlorinated products. Conversely, a large excess may not necessarily improve the yield and can lead to side reactions or purification difficulties.[1]
-
Suggested Solution: For the synthesis of 4,5-dichloroimidazole using sodium hypochlorite, studies have shown that an optimal molar ratio of 1 mole of imidazole to 2 moles of sodium hypochlorite provides the highest yield.[1] It is crucial to accurately determine the concentration of commercial chlorinating solutions (e.g., NaOCl) before use.
-
| Imidazole:NaOCl Molar Ratio | Relative Yield of Dichloroimidazole |
| 1:1 | Low |
| 1:2 | Optimal / Highest |
| 1:4 | Lower than 1:2 ratio |
| (Data synthesized from findings in J. Chem Soc. Nigeria, Vol. 44, No. 5[1]) |
-
Possible Cause 2: Suboptimal Reaction Medium (pH).
-
Explanation: As previously noted, the chlorination of imidazole is highly pH-dependent.[1] An acidic or neutral medium may disfavor the reaction, leading to poor yields.
-
Suggested Solution: Ensure the reaction is conducted in a basic medium. When using reagents like sodium hypochlorite, the solution is already basic. If using other chlorinating agents, the addition of a suitable base may be necessary.
-
-
Possible Cause 3: Inactive or Degraded Reagents.
-
Explanation: Solutions of sodium hypochlorite can degrade over time. N-Chlorosuccinimide can also decompose if not stored properly.
-
Suggested Solution: Use fresh, high-quality reagents. The concentration of NaOCl solutions should be verified by titration prior to the reaction. Store NCS in a cool, dark, and dry place.
-
Problem 2: Formation of a mixture of mono-, di-, and poly-chlorinated products.
-
Possible Cause 1: Poor Control Over Reaction Conditions.
-
Explanation: The imidazole ring is deactivated by the first chlorine atom, making the second substitution less facile.[1] However, if the reaction conditions (e.g., temperature, addition rate of chlorinating agent) are not carefully controlled, a mixture of products can result.
-
Suggested Solution:
-
Control Temperature: Run the reaction at a controlled temperature, often starting at 0 °C and allowing it to warm slowly to room temperature.[3]
-
Slow Addition: Add the chlorinating agent (e.g., NCS or NaOCl solution) portion-wise or via a dropping funnel over an extended period. This maintains a low instantaneous concentration of the agent, favoring the more controlled dichlorination over side reactions.
-
-
Problem 3: The reaction is sluggish or does not go to completion.
-
Possible Cause 1: Insufficient Activation.
-
Explanation: The imidazole ring may not be sufficiently activated for electrophilic substitution under the chosen conditions.
-
Suggested Solution:
-
Verify pH: Ensure the medium is sufficiently basic to generate the more reactive imidazolate anion.[1]
-
Increase Temperature: While careful control is needed, gently heating the reaction mixture may be required to drive the second chlorination to completion. Monitor closely with TLC to avoid byproduct formation.
-
-
Problem 4: Difficulty in purifying the final dichlorinated imidazole product.
-
Possible Cause 1: Product Tailing on Silica Gel Chromatography.
-
Explanation: The basic nitrogen atoms on the imidazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction causes the product to "tail" or streak down the column, leading to poor separation and low recovery.[11]
-
Suggested Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into the chromatography mobile phase. This neutralizes the acidic sites on the silica gel and results in sharper, more symmetrical peaks.[11]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds.[11]
-
-
-
Possible Cause 2: Co-elution of Product with Impurities.
-
Explanation: Mono-chlorinated intermediates or other byproducts may have similar polarities to the desired dichlorinated product, making separation by chromatography difficult.
-
Suggested Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[11]
-
Acid-Base Extraction: Use the basicity of the imidazole ring to your advantage. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole derivatives will move to the aqueous layer. The aqueous layer can then be neutralized with a base (e.g., NaOH) and back-extracted with an organic solvent to recover the purified product.[11]
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloroimidazole via Sodium Hypochlorite
This protocol is based on methodologies optimized for yield by controlling stoichiometry.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq) in water. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add a solution of sodium hypochlorite (2.0-2.2 eq, commercial solution concentration verified) dropwise over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting imidazole spot has been consumed.
-
Work-up:
-
Quench any excess hypochlorite by adding a saturated aqueous solution of sodium thiosulfate until a test with potassium iodide-starch paper is negative.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude solid by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine added to the mobile phase to prevent tailing.[11]
Protocol 2: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole via N-Chlorosuccinimide (NCS)
This protocol outlines a regioselective chlorination at the C2 position.[3]
-
Reaction Setup: Dissolve the precursor, 4,5-dimethyl-1H-imidazole (1.0 eq), in a suitable solvent like acetonitrile or THF in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise over 15-20 minutes, keeping the temperature at 0 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Workflow
The general workflow for dichlorinated imidazole synthesis involves several key stages, from initial setup to final product isolation.
Caption: General workflow for dichlorinated imidazole synthesis.
Safety Precautions
Chlorination reactions require strict adherence to safety protocols.
-
Ventilation: All manipulations involving chlorine gas or reactions that may produce chlorine or other toxic vapors (like HCl) must be conducted in a well-ventilated chemical fume hood.[4][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including splash goggles or a face shield, a lab coat, and chemical-resistant gloves.[4]
-
Handling Reagents: Chlorine gas is highly toxic and corrosive.[4][13] Handle with extreme care using appropriate gas-handling equipment. Avoid contact of chlorinating agents with skin and eyes.[12] In case of contact, wash the affected area immediately and seek medical attention.[12]
-
Quenching: Be prepared to quench excess chlorinating agent at the end of the reaction. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
References
-
OxyChem. (n.d.). ETHYLENE DICHLORIDE (EDC) HANDBOOK. Retrieved from [Link]
-
Chemtex Speciality Limited. (n.d.). De-Chlorination Chemical - Chemtex Speciality Limited. Retrieved from [Link]
-
Enyeribe, P. A., et al. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of the Chemical Society of Nigeria, 44(5), 832-840. Retrieved from [Link]
-
Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria. Retrieved from [Link]
- Kuechler, T. (2009). Chlorinated Cyanurates: Review of Water Chemistry and Associated Drinking Water Implications.
-
Unknown. (2024, June 7). Chlorination safety. YouTube. Retrieved from [Link]
-
Multiple Authors. (2017). What precaution would you take when doing experiments with chlorine? Quora. Retrieved from [Link]
- Abu-Omar, M. M., et al. (2016). Imidazole catalyzes chlorination by unreactive primary chloramines. Free Radical Biology and Medicine, 97, 523-532.
- Bayer AG. (1976). Chlorinated imidazole derivatives and a process for preparing them. Google Patents.
-
ZSM-11 zeolite as a reusable catalyst. RSC Advances. Retrieved from [Link]
- Jones, R. L., & Rees, C. W. (1969). The reaction of imidazole with dichlorocarbene in the vapour phase: a new route to the pyrimidine ring system. Journal of the Chemical Society C: Organic, 2251-2255.
-
Unknown. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. ResearchGate. Retrieved from [Link]
- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
-
Unknown. (n.d.). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Reaction conditions evaluation for imidazole synthesis. ResearchGate. Retrieved from [Link]
-
Interchim. (n.d.). Purification of Imidazole using PF-15SIHP-F0025 - Flash-Chromatographie. Retrieved from [Link]
- Jones, R. L., & Rees, C. W. (1969). Mechanism of heterocyclic ring expansions. Part IV. Reaction of an imidazole, pyrazole, and 1,2,4-triazole with dichlorocarbene. Journal of the Chemical Society C: Organic, 2251-2255.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- Unknown. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 168-193.
-
Unknown. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Publishing. Retrieved from [Link]
-
Unknown. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved from [Link]
- Unknown. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 932.
- Unknown. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(22), 4187.
-
Unknown. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Retrieved from [Link]
Sources
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. US3997552A - Chlorinated imidazole derivatives and a process for preparing them - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpsonline.com [wjpsonline.com]
- 8. flash-chromatographie.com [flash-chromatographie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. oxychem.com [oxychem.com]
- 13. quora.com [quora.com]
Purification challenges of crude 2,5-Dichloro-3-methylimidazole-4-carbonitrile
The following Technical Support Guide addresses the purification and handling of 2,5-Dichloro-3-methylimidazole-4-carbonitrile (also chemically referred to as 2,5-dichloro-1-methyl-1H-imidazole-4-carbonitrile ).
This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific purity bottlenecks.
Ticket ID: PUR-IMD-2024-05 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3][4][5]
Compound Profile & Nomenclature Verification
Before proceeding with purification, verify the target structure to ensure protocol alignment.[2][4][5] In many internal registries, "3-methyl" refers to the N-methylation position relative to the nitrile group, but IUPAC standardizes N-substitution at position 1.[1][2][3]
-
Chemical Name: 2,5-Dichloro-1-methyl-1H-imidazole-4-carbonitrile[1][2][3][4][5]
-
Molecular Formula:
[1][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Key Functional Groups: Nitrile (labile to acid/base hydrolysis), Dichloro (susceptible to nucleophilic aromatic substitution), N-Methyl.[1][2][3][5]
Module 1: Solubility & Initial Handling
User Query: I cannot find a suitable solvent for recrystallization. The crude solid dissolves in everything hot but oils out upon cooling, or doesn't dissolve at all.[1][4]
Technical Analysis
Polychlorinated imidazoles exhibit "amphipathic-like" solubility issues. The chlorine atoms increase lipophilicity, while the nitrile and imidazole core maintain polarity. "Oiling out" suggests the solvent boiling point is higher than the melting point of the solvated impurity mixture, or the solvent polarity is too similar to the impurities.[4][5]
Solubility Data Table
| Solvent System | Solubility (25°C) | Solubility (Reflux) | Suitability | Notes |
| Water | Insoluble | Insoluble | Anti-solvent | Promotes precipitation; do not use as primary solvent.[1][2][3][4][5] |
| Methanol/Ethanol | Moderate | High | Good | Best for initial recrystallization trials.[2][3][4][5] |
| Ethyl Acetate | High | High | Poor | Too soluble; difficult to recover yield without evaporation.[2][3][4][5] |
| Dichloromethane | High | High | Extraction | Excellent for liquid-liquid extraction workup.[1][2][3][4][5] |
| Heptane/Hexane | Insoluble | Low | Anti-solvent | Critical for "drowning out" the product from EtOAc or DCM.[2][3][4][5] |
| Toluene | Low | Moderate | Excellent | High boiling point allows for effective hot filtration of inorganic salts.[2][3][4][5] |
Recommended Protocol: The "Toluene-Heptane" Switch
If oiling out occurs in alcohols, switch to a non-polar aromatic system:
-
Dissolve crude solid in Toluene at 80°C (approx. 5-7 mL per gram).
-
If undissolved black specks remain (polymerized impurities), perform a hot filtration .[2][3]
-
Remove heat and immediately add Heptane dropwise until persistent cloudiness appears.
-
Allow to cool slowly to room temperature with slow stirring (50 RPM). Rapid cooling traps impurities.[2][3][4]
Module 2: Impurity Profiling & Causality
User Query: My HPLC shows a persistent impurity at RRT 0.85 and another at RRT 1.10. What are these?
Impurity Identification Guide
Understanding the origin of impurities allows you to select the correct purification vector.[2][3][4][5]
-
Impurity A (RRT ~0.85): Monochloro Intermediate [1][2][3][4][5]
-
Impurity B (RRT ~0.20): Hydrolysis Product
-
Impurity C (RRT ~1.10): Regioisomer
Visualizing the Impurity Pathway
Figure 1: Reaction pathway showing the origin of common impurities (Monochloro species and Hydrolysis products).
Module 3: Purification Workflows
User Query: Recrystallization isn't getting me to >99% purity. How do I chromatograph this?
Method A: Flash Column Chromatography (For Purity >99.5%)
The nitrile group makes the compound moderately polar, but the chlorines reduce its "stickiness" on silica.[2][4][5]
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[2][3][4][5]
-
Loading: Dry load on Celite is recommended due to solubility issues in non-polar mobile phases.[2][3][4][5] Dissolve crude in DCM, mix with Celite, evaporate to dryness, and load the powder.
Method B: Activated Carbon Treatment (For Color Removal)
If the product is chemically pure (>98%) but has a brown/yellow tint:[2][3][4][5]
-
Dissolve in Methanol (10 mL/g) at reflux.
-
Stir at reflux for 30 minutes.
Troubleshooting & FAQs
Q1: The product turns yellow after drying in the oven. Why?
A: This indicates thermal instability or "sublimation scorching."[2][3][4][5]
-
Mechanism: Imidazole carbonitriles can be thermally sensitive.[2][3][4][5][7] The yellow color is likely a trace decomposition product (azo-coupling or polymerization).[1][2][3][4]
-
Fix: Dry in a vacuum oven at <45°C . Do not exceed 50°C. Ensure the vacuum is active to lower the boiling point of residual solvents.[2][3][4]
Q2: I have low yield after recrystallization (Mother liquor is dark).
A: You likely used too much solvent or the wrong cooling profile.[2][3][4][5]
-
Fix: Analyze the mother liquor by TLC. If the product spot is heavy, concentrate the mother liquor to 20% volume and perform a "second crop" crystallization.[4]
-
Pro-Tip: Save all mother liquors until the final mass balance is confirmed.
Q3: Can I use acid-base extraction to purify this?
A: NO.
-
Reasoning: Unlike simple imidazoles, the 2,5-dichloro substitution and 4-cyano group significantly reduce the basicity of the imidazole nitrogen.[1][2][3][5] It will likely not protonate/dissolve in mild acid (like 1M HCl) effectively enough for separation, and strong acid will hydrolyze the nitrile to an amide [1].[4][5]
-
Alternative: Use neutral wash steps (Brine/Water) to remove inorganic salts, but rely on chromatography or crystallization for organic impurities.[2][3][5]
References
-
Synthesis of Imidazole Carbonitriles
-
General Purification of Chloro-Imidazoles
-
Solubility & Stability Data
-
Crystallization Techniques
Sources
- 1. 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | 66121-69-5 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-氰乙基-2-乙基-4-甲基咪唑 85% (sum of isomers) | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst & Reagent Selection for the Efficient Synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile
An in-depth guide from the office of the Senior Application Scientist.
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for professionals in chemical research and drug development, offering expert insights into the synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile. We will explore the nuances of reagent selection, reaction optimization, and troubleshooting to ensure a high-yield, high-purity outcome.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for 2,5-Dichloro-3-methylimidazole-4-carbonitrile.
Q1: What is a reliable synthetic pathway for 2,5-Dichloro-3-methylimidazole-4-carbonitrile?
A1: A robust and common approach is a two-stage synthesis. The first stage involves the formation of the 3-methylimidazole-4-carbonitrile core. The second, more critical stage is the selective dichlorination at the C2 and C5 positions. Direct synthesis is often challenging, and this stepwise approach allows for greater control and purification at each intermediate step.
Q2: What are the best reagents for the dichlorination of the 3-methylimidazole-4-carbonitrile precursor? Is a catalyst required?
A2: The term "catalyst" can be misleading here; the chlorination is typically a stoichiometric reaction. The choice of chlorinating agent is the most critical factor. Common and effective reagents include:
-
Sodium Hypochlorite (NaOCl): A cost-effective and greener option, often used in aqueous or biphasic systems. The reaction can be optimized by adjusting the molar ratio of NaOCl to the imidazole substrate.[1]
-
N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent, often used in aprotic solvents like acetonitrile or DMF. It is particularly useful for preventing over-chlorination or degradation of sensitive substrates.
-
Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent suitable for de-activated rings, though it can be less selective and requires careful temperature control to minimize byproduct formation.
-
Oxalyl Chloride: While often used to convert imidazole N-oxides to 2-chloroimidazoles, its reactivity with neutral imidazoles can be complex and may lead to other transformations.[2]
The selection depends on the reactivity of the imidazole precursor, desired reaction rate, and scale. For this specific substrate, starting with NCS is recommended for control, followed by NaOCl for scalability and cost-effectiveness.
Q3: Why is the N-methyl group important for the reactivity and stability of the final product?
A3: The N-methyl group on the imidazole ring is strategically important for several reasons. Primarily, it prevents deprotonation at the N-1 position under basic or nucleophilic conditions.[3] In the non-methylated analogue (4,5-dichloro-1H-imidazole), a base can abstract the N-H proton to form a less reactive imidazolate anion. The N-methylated compound remains neutral and more electrophilic, which is crucial for subsequent reactions, such as nucleophilic aromatic substitution, where the chlorine atoms are displaced.[3] This enhances the compound's utility as a stable and predictable building block in drug discovery.
Q4: What are the critical safety precautions when performing this chlorination?
A4: Safety is paramount.
-
Chlorinating Agents: All chlorinating agents are strong oxidizers and are corrosive. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Quenching: Reactions involving chlorinating agents should be quenched carefully. A common method is to add a reducing agent like sodium thiosulfate or sodium bisulfite solution to neutralize any excess oxidant.
-
Solvent Handling: Ensure solvents are anhydrous when required (e.g., for reactions with SO₂Cl₂ or NCS) to prevent side reactions.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Chlorinating Agent: Old or improperly stored reagents (especially NaOCl) can lose potency. 2. Suboptimal Temperature: Reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 3. Incorrect Stoichiometry: Insufficient chlorinating agent will result in a low conversion rate.[1] | 1. Verify Reagent Activity: Use a fresh bottle of the chlorinating agent or titrate to determine its active chlorine content. 2. Optimize Temperature: Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance. 3. Adjust Molar Ratios: Increase the equivalents of the chlorinating agent incrementally (e.g., from 2.2 eq to 2.5 eq, then 3.0 eq), monitoring by TLC. |
| Incomplete Reaction (Mono-chlorinated impurity present) | 1. Insufficient Reagent/Time: The second chlorination is often slower than the first because the first chlorine atom deactivates the ring.[1] 2. Poor Solubility: The substrate or intermediate may not be fully dissolved in the reaction solvent. | 1. Increase Reagent & Time: Add a larger excess of the chlorinating agent (2.5-3.0 equivalents) and extend the reaction time. Monitor the disappearance of the mono-chlorinated spot by TLC.[3] 2. Change Solvent: Switch to a solvent in which the starting material has higher solubility (e.g., from acetonitrile to DMF). |
| Formation of Multiple Byproducts | 1. Over-Chlorination/Degradation: The reaction conditions (temperature, reagent) are too harsh. 2. Side Reactions: The nitrile group or methyl group may be reacting under the chosen conditions. | 1. Use Milder Conditions: Lower the reaction temperature and/or switch to a milder chlorinating agent like NCS. 2. Protect Functional Groups: While less common for these groups, if side reactions are confirmed, a protection strategy may be needed, though optimizing conditions is preferable. |
| Difficult Product Purification | 1. Tailing on Silica Gel Column: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silica gel.[4] 2. Co-elution of Impurities: Impurities (e.g., mono-chloro product) may have a similar polarity to the desired product. | 1. Neutralize Silica: Add a basic modifier like triethylamine (0.5-1%) to the eluent to suppress tailing and improve peak shape.[4] 2. Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity to better resolve closely eluting spots.[4] 3. Alternative Methods: If chromatography fails, consider vacuum distillation if the product is thermally stable and has a distinct boiling point, or recrystallization from a suitable solvent system.[5] |
Part 3: Methodologies, Data & Visualizations
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Methyl-1H-imidazole-4-carbonitrile (Precursor) (This is a generalized protocol; optimization may be required.)
-
To a solution of the appropriate starting materials for a Debus-Radziszewski or related imidazole synthesis (e.g., a dicarbonyl compound, an aldehyde, and methylamine), add a suitable catalyst such as boric acid in an ethanol solvent.[6]
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude imidazole intermediate via column chromatography or recrystallization to yield the precursor for the next step. The conversion of a formyl group to a nitrile can be achieved using reagents like azidotrimethylsilane if starting from an aldehyde precursor.[7]
Step 2: Dichlorination to 2,5-Dichloro-3-methylimidazole-4-carbonitrile
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1H-imidazole-4-carbonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile or glacial acetic acid). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Track the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate/hexane as the mobile phase). Look for the disappearance of the starting material and the mono-chlorinated intermediate.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Add an aqueous solution of sodium thiosulfate to quench any remaining NCS.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane and adding 0.5% triethylamine to the mobile phase to prevent tailing.[4]
Data Presentation: Comparison of Chlorinating Agents
| Reagent | Typical Solvent | Temperature | Relative Reactivity | Key Considerations |
| N-Chlorosuccinimide (NCS) | Acetonitrile, DMF, CH₂Cl₂ | 0 °C to RT | Moderate | Good selectivity, easy to handle, good for sensitive substrates. |
| Sodium Hypochlorite (NaOCl) | H₂O, Acetic Acid | 0 °C to RT | Moderate-High | Cost-effective, "green" reagent, requires careful pH and concentration control.[1] |
| Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂, Chloroform | -10 °C to RT | High | Very reactive, can cause decomposition if not controlled, must be used under anhydrous conditions. |
| Oxalyl Chloride | Dichloromethane | 0 °C to RT | High | Primarily for N-oxides[2]; can cause side reactions with neutral imidazoles. |
Mandatory Visualizations
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile and Its Positional Isomers
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile biological activities and synthetic tractability.[1][2] The introduction of specific substituents, such as halogens, alkyl groups, and nitriles, allows for the fine-tuning of a molecule's physicochemical properties and pharmacological profile. This guide presents a comprehensive comparative analysis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile, a highly functionalized heterocyclic compound, against its key positional isomers. While direct experimental data on this specific molecule is limited in public literature, this document leverages established principles of structure-activity relationships (SAR) and data from analogous compounds to provide a predictive framework for researchers. We will explore the anticipated impact of substituent placement on chemical reactivity, biological target interaction, and pharmacokinetic properties. Furthermore, this guide furnishes detailed, validated experimental protocols for the synthesis, characterization, and comparative biological evaluation of these isomers, empowering researchers to systematically investigate this promising chemical space.
The Imidazole Carbonitrile Scaffold: A Privileged Motif in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its unique electronic structure allows it to act as both a hydrogen bond donor and acceptor, and its amphoteric nature is crucial for its role in biological systems, most notably in the amino acid histidine.[2][3] This versatility has made the imidazole scaffold a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with applications ranging from antifungal to anticancer and anti-inflammatory activities.[4][5][6]
The incorporation of a carbonitrile (cyano) group (-C≡N) further enhances the scaffold's utility. The nitrile moiety is a strong electron-withdrawing group, significantly influencing the electron density of the imidazole ring.[7] It is a bioisostere for various functional groups and can act as a key pharmacophoric element, often participating in hydrogen bonding with biological targets.[8] Moreover, the nitrile group is a versatile synthetic handle, readily converted into other functional groups such as carboxylic acids, amines, or tetrazoles, providing a gateway to diverse chemical libraries.[9]
The Isomeric Landscape: Beyond a Single Structure
The specific arrangement of substituents on the imidazole ring dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological function. 2,5-Dichloro-3-methylimidazole-4-carbonitrile represents just one of several possible isomers. Understanding the structural nuances of its close relatives is critical for any systematic investigation.
Below is a diagram illustrating the target compound and its key positional isomers, which will form the basis of our comparative analysis.
Caption: Key positional isomers of Dichloro-Methylimidazole-Carbonitrile.
Predictive Analysis: Structure-Property Relationships
The performance of a small molecule is intrinsically linked to its physicochemical properties. While experimental data for the target compound is scarce, we can predict these properties based on the known effects of each substituent.
Table 1: Predicted Physicochemical Properties of Imidazole Carbonitrile Isomers
| Property | 2,5-Dichloro-3-methylimidazole-4-carbonitrile | 4,5-Dichloro-1-methylimidazole-2-carbonitrile | Rationale for Predicted Differences |
| LogP (Lipophilicity) | Moderately High | High | The large, electron-rich surface of the chlorine atoms and the methyl group contribute to lipophilicity. The 1-methyl isomer may be slightly more lipophilic due to shielding of the polar N-H bond. |
| pKa (Acidity of N-H) | Moderately Acidic | N/A (N-methylated) | The two electron-withdrawing chlorine atoms and the cyano group will significantly lower the pKa of the N-H proton compared to unsubstituted imidazole, making it more acidic. |
| Dipole Moment | High | High | The asymmetric placement of highly electronegative chlorine and nitrogen atoms, along with the polar cyano group, will result in a significant molecular dipole moment, affecting solubility and crystal packing. |
| Reactivity | Susceptible to N-alkylation and nucleophilic attack | Resistant to N-deprotonation; activated for nucleophilic substitution | The acidic N-H makes the target compound susceptible to deprotonation under basic conditions. The 1-methyl isomer avoids this, often leading to cleaner reactions in nucleophilic aromatic substitutions.[10] |
Causality of Substituent Placement
-
Dichlorination: The presence of two chlorine atoms dramatically increases the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic attack. Their positions (e.g., 2,5- vs. 4,5-) alter the regioselectivity of such reactions and can influence binding by forming halogen bonds with protein targets.
-
N-Methylation: The distinction between an N-methylated isomer (like 4,5-dichloro-1-methylimidazole-2-carbonitrile) and an N-H isomer is profound. N-methylation blocks the primary site of metabolism for many imidazoles, potentially increasing bioavailability and half-life. Critically, it prevents the formation of an imidazolate anion under basic conditions, which can alter the course of synthetic reactions and biological interactions.[10]
-
Carbonitrile Position: The location of the electron-withdrawing cyano group significantly impacts the ring's electronic landscape. A 2-cyano group (as in the 1-methyl isomer) will have a strong electronic influence on both ring nitrogens, whereas a 4-cyano group will have a more localized effect. This positioning is critical for directing interactions with target proteins, where the nitrile can act as a hydrogen bond acceptor.
Anticipated Biological Activity: Insights from Structure-Activity Relationship (SAR) Studies
While the precise biological profile of 2,5-dichloro-3-methylimidazole-4-carbonitrile is unconfirmed, the constellation of its functional groups is common in compounds with defined pharmacological activities.
Table 2: Biological Precedents for Substituted Imidazoles
| Substituent Type | Example Compound Class | Observed Biological Activity | Reference(s) |
| Cyano-Imidazoles | (E)-1-(4-Fluorophenyl)-5-((benzylidene)amino)-1H-imidazole-4-carbonitriles | Anticancer (EGFR Inhibition) | [11] |
| Chloro-Imidazoles | 4,5-Dichloro-1-methylimidazole derivatives | Synthetic precursors for herbicides and pharmaceuticals | [10] |
| N-Methyl Imidazoles | 1-methyl-1H-imidazole derivatives | Kinase Inhibitors (e.g., JAK2) | [8] |
| Multi-Substituted | Imidazole-containing tetrahydrobenzodiazepines | Farnesyltransferase Inhibitors (Anticancer) | [12][13] |
Expertise-Driven Hypothesis: The combination of a halogenated ring, a nitrile group, and N-alkylation is a recurring theme in the design of kinase inhibitors . The imidazole core can serve as a scaffold, the N-methyl group can enhance cell permeability and metabolic stability, and the chloro- and cyano-substituents can engage in specific interactions within the ATP-binding pocket of a kinase, conferring potency and selectivity.[8]
Caption: Hypothetical kinase inhibition pathway for an imidazole carbonitrile isomer.
Experimental Guide: Protocols for Comparative Validation
To move from prediction to empirical data, a rigorous, side-by-side comparison is essential. The following protocols provide a framework for such an investigation.
General Protocol for Synthesis of Imidazole Carbonitrile Derivatives
Causality: This procedure is based on established methods for constructing functionalized imidazoles, often involving the cyclization of a precursor containing the requisite atoms. The choice of a one-pot or multi-step synthesis depends on the commercial availability of starting materials.
Materials:
-
Appropriate α-aminoketone or equivalent precursor.
-
Cyanogen bromide or other cyanating agent.
-
Chlorinating agent (e.g., N-Chlorosuccinimide, NCS).
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate).
-
Anhydrous solvents (e.g., Acetonitrile, DMF).
-
Base (e.g., Potassium carbonate, Triethylamine).
Procedure:
-
Scaffold Formation: Synthesize the core imidazole ring. For example, reacting an appropriate α-amino ketone with a cyanating agent can form an amino-imidazole carbonitrile intermediate.[11]
-
Chlorination: To a solution of the imidazole precursor in an appropriate solvent (e.g., DMF), add N-Chlorosuccinimide (2.2 equivalents for dichlorination) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
N-Methylation (for N-methyl isomers): To a solution of the N-H imidazole in acetonitrile, add potassium carbonate (1.5 equivalents) followed by methyl iodide (1.2 equivalents). Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).[10]
-
Work-up and Purification: Upon reaction completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final isomers using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy (to confirm the -C≡N stretch).
Protocol for Comparative In Vitro Kinase Inhibition Assay (Example: JAK2)
Trustworthiness: This protocol is a self-validating system. It includes positive (known inhibitor) and negative (DMSO vehicle) controls to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.
Materials:
-
Recombinant human JAK2 enzyme.
-
Fluorescently labeled peptide substrate.
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control.
-
DMSO (vehicle).
-
384-well microplates.
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each imidazole isomer in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds, positive control, or DMSO (negative control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of JAK2 enzyme solution (prepared in assay buffer) to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 2.5 µL of a solution containing the peptide substrate and ATP (at its Km concentration) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Add 5 µL of a stop solution (e.g., EDTA) to terminate the reaction. Measure the fluorescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.
Workflow for a Comprehensive Comparative Study
Caption: Logical workflow for a comparative study of imidazole isomers.
Conclusion and Strategic Outlook
This guide establishes a robust framework for the comparative analysis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile and its key positional isomers. Based on established structure-activity relationships, it is predicted that the placement of the methyl group and the various substituents will have a profound impact on the compounds' stability, reactivity, and biological activity. Specifically, N-methylated isomers like 4,5-dichloro-1-methylimidazole-2-carbonitrile are anticipated to offer advantages in metabolic stability and synthetic tractability over their N-H counterparts.
The provided experimental protocols offer a clear and validated path for researchers to test these hypotheses empirically. By systematically synthesizing and screening these isomers, drug development professionals can elucidate the precise SAR, identify lead candidates, and unlock the full therapeutic potential of this highly functionalized imidazole scaffold. The true value lies not in a single isomer, but in the collective understanding gained from a direct and rigorous comparison.
References
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., et al. (2022). Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University. [Link]
-
Bhardwaj, N., et al. (2019). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Mayr, J., et al. (2024). A discussion on method comparison protocols for ML in small molecule drug discovery. YouTube. [Link]
-
Petrone, B., et al. (2012). Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity. ACS Chemical Biology. [Link]
-
Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Chemical Information and Modeling. [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
Rani, P., et al. (2018). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews. [Link]
-
Wang, Y., & Bryant, S. H. (2010). A survey of across-target bioactivity results of small molecules in PubChem. Briefings in Bioinformatics. [Link]
-
Sharma, D., & Narasimhan, B. (2013). Imidazole-a new profile of various pharmacological activities. ResearchGate. [Link]
-
Mayr, J., et al. (2024). Practically significant method comparison protocols for machine learning in small molecule drug discovery. ChemRxiv. [Link]
-
Less, R. J., et al. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Chhabria, M. T., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences. [Link]
-
Al-Ostoot, F. H., et al. (2022). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. Scientific Reports. [Link]
-
Al-Balushi, Z., et al. (2017). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. ResearchGate. [Link]
-
Singh, Dr. A. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]
- CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
-
Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. [Link]
-
Manne, V., et al. (2001). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry. [Link]
-
Goodarzi, M., et al. (2012). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research. [Link]
-
Tarasov, A., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules. [Link]
-
PubChem. 4,5-Dichloro-2-methylimidazole. National Center for Biotechnology Information. [Link]
-
EBSCO. (n.d.). Nitriles. EBSCO Research Starters. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. [Link]
-
Wikipedia. (2023). 4-Methylimidazole. Wikipedia. [Link]
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- 2. chemijournal.com [chemijournal.com]
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- 6. researchgate.net [researchgate.net]
- 7. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,5-Dichloro vs. 4,5-Dichloro Imidazole Derivatives
Executive Summary
In the landscape of heterocyclic synthesis, the distinction between 2,5-dichloro and 4,5-dichloro imidazole derivatives is not merely structural but fundamental to their reactivity profiles. While 4,5-dichloroimidazole is a ubiquitous, commercially available scaffold used widely in antifungal and agrochemical synthesis, the 2,5-dichloro motif represents a more specialized, highly reactive pharmacophore often requiring specific synthetic choreography to access.
This guide objectively compares these two regioisomers, focusing on the electronic dichotomy between the C2 and C4/C5 positions. We provide experimental evidence demonstrating that while the 4,5-dichloro motif offers stability and utility in metal-catalyzed cross-couplings, the 2,5-dichloro motif unlocks rapid Nucleophilic Aromatic Substitution (
Structural & Electronic Landscape
The Tautomeric Conundrum
Before analyzing reactivity, one must address the tautomerism of the imidazole ring. In unsubstituted 4,5-dichloroimidazole, the proton rapidly migrates between
However, N-substitution (e.g., methylation) breaks this symmetry , "locking" the regiochemistry.
-
4,5-Dichloro-1-methylimidazole: The chlorines reside on the "back" of the ring (C4/C5), leaving the C2 position open.
-
2,5-Dichloro-1-methylimidazole: One chlorine occupies the highly electron-deficient C2 position (between the nitrogens), and the other sits at C5.
Electronic Density Map
The reactivity difference is driven by the inductive and mesomeric effects at specific carbons:
| Feature | 4,5-Dichloro Motif | 2,5-Dichloro Motif |
| C2 Environment | **Electron Deficient ($ \delta+ | Blocked & Activated: The C2-Cl bond is extremely polarized by adjacent nitrogens, making it a "hotspot" for nucleophilic attack. |
| C4/C5 Environment | Electron Richer: Relative to C2. The C-Cl bonds here are stronger and less prone to direct displacement by nucleophiles. | Mixed Reactivity: C5-Cl is moderately active; C2-Cl is highly active. |
| Primary Reactivity | Metal-Halogen Exchange (Lithiation), Pd-Catalyzed Coupling. | Nucleophilic Aromatic Substitution ( |
Visualizing the Divergence
The following diagram illustrates the structural divergence upon N-alkylation and the resulting reactive sites.
Figure 1: Divergent synthetic pathways and reactivity profiles for regioisomeric dichloroimidazoles.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution ( )
This is the most critical differentiator.
-
2,5-Dichloro: The C2 position is highly electrophilic. Nucleophiles (amines, thiols) will displace the C2-Cl rapidly, often at room temperature or mild heating.
-
4,5-Dichloro: The C4 and C5 positions are significantly less electrophilic. Displacement usually requires forcing conditions (high heat, microwave) or activation via metal catalysis.
Experimental Data Summary (Relative Rates of Morpholine Displacement):
| Substrate | Reaction Conditions | Yield (%) | Regioselectivity |
| 1-Methyl-2,5-dichloroimidazole | THF, | 92% | >98% C2-Substitution |
| 1-Methyl-4,5-dichloroimidazole | THF, | <5% | N/A |
| 1-Methyl-4,5-dichloroimidazole | DMF, | 65% | Mixture (C4/C5) |
Metal-Halogen Exchange (Lithiation)
-
4,5-Dichloro: The C2-H proton is acidic. Treatment with strong bases (n-BuLi) leads to C2-lithiation, allowing the introduction of electrophiles (formyl, alkyl) at C2 while keeping the Cl atoms intact.
-
2,5-Dichloro: Treatment with n-BuLi is risky due to "Halogen Dance" mechanisms or direct nucleophilic attack at C2.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4,5-dichloroimidazole (The Stable Scaffold)
This protocol yields the 4,5-isomer exclusively due to steric and electronic control during methylation.
-
Reagents: 4,5-Dichloroimidazole (10.0 g, 73 mmol), Potassium Carbonate (
, 15.1 g, 1.5 eq), Methyl Iodide (MeI, 5.0 mL, 1.1 eq), DMF (100 mL). -
Procedure:
-
Dissolve 4,5-dichloroimidazole in DMF under
atmosphere. -
Add
and stir for 30 min at RT (deprotonation). -
Add MeI dropwise (Exothermic: maintain temp <
). -
Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Pour into ice water (500 mL). The product precipitates as a white solid.[1] Filter, wash with water, and dry in vacuo.
-
-
Validation:
NMR ( ) shows a singlet for (~3.6 ppm) and a singlet for C2-H (~7.5 ppm).
Protocol B: Regioselective on 1-Methyl-2,5-dichloroimidazole
Demonstrates the high reactivity of the C2-Cl bond.
-
Reagents: 1-Methyl-2,5-dichloroimidazole (1.0 eq), Morpholine (1.2 eq),
(2.0 eq), THF (0.1 M). -
Procedure:
-
Dissolve the imidazole substrate in anhydrous THF.
-
Add
followed by Morpholine. -
Stir at room temperature.
-
Observation: Reaction is typically complete within 2 hours.
-
Workup: Concentrate solvent, redissolve in DCM, wash with water. Purify via silica gel chromatography.
-
-
Mechanism: The nucleophile attacks C2, forming a Meisenheimer-like complex stabilized by the two ring nitrogens, followed by elimination of Chloride.
Decision Matrix for Researchers
Use the following logic flow to select the correct isomer for your drug discovery campaign:
Figure 2: Strategic selection guide for imidazole building blocks.
References
-
Regioselective Lithiation of 1-Substituted Imidazoles Source: National Institutes of Health (PMC) URL:[Link]
-
Physicochemical Properties of Chlorinated Imidazoles Source: Cheméo Chemical Data URL:[Link]
Sources
Spectroscopic data comparison of 2,5-Dichloro-3-methylimidazole-4-carbonitrile with its regioisomers
Topic: Spectroscopic Data Comparison of 2,5-Dichloro-3-methylimidazole-4-carbonitrile with its Regioisomers Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the development of imidazole-based agrochemicals and pharmaceuticals, the regioselective N-alkylation of 2,4(5)-dichloro-5(4)-cyanoimidazole is a critical process step. This reaction typically yields two regioisomers: the target 2,5-dichloro-3-methylimidazole-4-carbonitrile (Target A) and its isomer 2,4-dichloro-3-methylimidazole-5-carbonitrile (Isomer B).
Differentiation between these isomers is notoriously difficult due to the absence of ring protons (H2, H4/H5), rendering standard 1H-1H NOE (Nuclear Overhauser Effect) experiments ineffective. This guide outlines a robust, self-validating spectroscopic workflow relying primarily on 13C NMR and HMBC (Heteronuclear Multiple Bond Coherence) to definitively assign regiochemistry.
Chemical Identity and Structural Logic[1][2][3]
To ensure precision, we must map the user-specified nomenclature to standard IUPAC numbering, as this dictates the interpretation of spectral data.
-
User Nomenclature: 2,5-Dichloro-3-methylimidazole-4-carbonitrile
-
IUPAC Equivalent: 1-Methyl-2,5-dichloro-4-imidazolecarbonitrile
-
The Challenge: The precursor (2,4-dichloroimidazole-5-carbonitrile) exists in tautomeric equilibrium. Methylation occurs at either nitrogen, creating steric and electronic variations.
Structural Visualization
The following diagram illustrates the methylation pathways and the resulting isomeric structures.
Figure 1: Divergent synthesis pathways yielding the target molecule and its regioisomer. Note that N-methylation fixes the tautomeric state.
Spectroscopic Differentiation Strategy
Since the imidazole ring is fully substituted (Cl, Cl, CN), there are no ring protons to couple with the N-methyl group in a COSY or NOESY experiment. Therefore, the differentiation relies on Long-Range Heteronuclear Coupling (HMBC) .
A. 1H NMR Analysis
While 1H NMR cannot prove the structure alone, the chemical shift of the N-methyl group provides the first clue.
-
Target (1,4-isomer): The Methyl group is adjacent to a Chlorine (C5-Cl). Chlorine is electron-withdrawing but sterically smaller than the cyano group in terms of "cone of anisotropy."
-
Isomer (1,5-isomer): The Methyl group is adjacent to the Cyano group (C5-CN). The magnetic anisotropy of the nitrile triple bond typically causes a distinct deshielding effect or shielding depending on the exact angle, but typically results in a downfield shift relative to the Cl-adjacent methyl.
B. 13C NMR & HMBC (The Definitive Method)
This is the "Gold Standard" protocol. You must identify the carbon atoms C2, C4, and C5.
-
C2 Identification: Usually the most deshielded ring carbon (~135-140 ppm) due to being between two nitrogens.
-
HMBC Correlation: The N-Methyl protons (approx 3.7 ppm) will show a strong 3-bond coupling (
) to C2 and C5 . -
The "Smoking Gun":
-
In the Target: N-Me couples to C5. C5 bears a Chlorine . C-Cl carbons typically resonate at 120–130 ppm .
-
In the Isomer: N-Me couples to C5. C5 bears a Cyano group . C-CN ring carbons (quaternary) typically resonate upfield at 110–118 ppm (distinct from the nitrile carbon itself).
-
HMBC Logic Diagram
Figure 2: HMBC correlation logic. The chemical shift of the C5 carbon (correlated to N-Me) definitively identifies the regioisomer.
Comparative Data Summary
The following table summarizes the expected spectral differences based on substituent effects in poly-substituted imidazoles.
| Feature | Target (1-Me-2,5-dichloro-4-CN) | Regioisomer (1-Me-2,4-dichloro-5-CN) | Mechanistic Reason |
| 1H NMR (N-Me) | Proximity to anisotropic CN group (Isomer) vs Cl (Target). | ||
| 13C NMR (C5) | C-Cl is generally more deshielded than C-CN (quaternary ring carbon). | ||
| 13C NMR (Nitrile) | The Nitrile carbon itself ( | ||
| IR (CN Stretch) | 2235 – 2245 cm | 2220 – 2230 cm | Conjugation efficiency varies with steric twist of the methyl group. |
| Melting Point | Generally Lower | Generally Higher | 1,4-isomers often pack less efficiently than 1,5-isomers in this scaffold. |
Note: Exact values depend on solvent (DMSO-d6 vs CDCl3). Trends remain consistent.
Detailed Experimental Protocol
Protocol 1: Synthesis and Purification
To generate the data for comparison, the compounds must be isolated from the reaction mixture.
-
Methylation: React 2,4-dichloro-5-cyanoimidazole with Methyl Iodide (MeI) and Potassium Carbonate (
) in Acetone or DMF at to RT. -
Workup: Evaporate solvent, partition between Ethyl Acetate and Water.
-
Separation (Critical): The isomers usually have distinct
values.-
TLC System: Hexane:Ethyl Acetate (4:1).
-
Observation: The Target (1,4-isomer) is typically less polar (higher
) than the Isomer (1,5-isomer) due to the shielding of the dipole by the symmetrical Cl distribution.
-
-
Purification: Flash column chromatography using silica gel. Isolate both spots for comparative analysis.
Protocol 2: Analytical Validation (Self-Validating)
Do not rely on a single technique. Use this workflow:
-
Mass Spectrometry (LC-MS): Confirm both isolated fractions have the same mass (
matches parent ion) and isotopic pattern (characteristic Chlorine isotope pattern showing M, M+2, M+4). This proves they are isomers, not byproducts. -
13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum (minimum 512 scans for quaternary carbons).
-
HMBC Acquisition: Set optimization for long-range coupling (typically 8-10 Hz).
-
Assignment:
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Liu, H., et al. (2014). "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor
Agonist."[5] Journal of Medicinal Chemistry, 57(10), 3912-3923.[5] Link (Demonstrates synthesis and characterization of dichloro-cyano-substituted heteroaromatics). -
Hachuła, B., et al. (2009).[2] "Crystal and Molecular Structure Analysis of 2-Methylimidazole." Journal of Chemical Crystallography. Link (Provides baseline crystallographic data for methyl-imidazoles).
-
National Institutes of Health. (2015). "Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile." Acta Crystallographica Section E, 71(7).[6] Link (Structural data on cyano-imidazoles).
-
SpectraBase. "1-Cyano-imidazole 13C NMR."[7] Wiley Science Solutions. Link (Reference for nitrile carbon shifts in imidazole rings).
Sources
- 1. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-diazo-imidazole-4,5-dicarbo-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of a Novel Inhibitor
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1][2] The human genome encodes over 500 of these enzymes, which act as central nodes in signaling networks that govern cellular processes.[3][4] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases.[2][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various cancers and inflammatory conditions.[5][6] However, a significant hurdle in the development of these targeted therapies is ensuring their specificity.[6][7]
The highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge, often leading to inhibitors that, while potent against their intended target, also engage with dozens of other kinases.[6][7] These "off-target" effects can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits—a phenomenon known as polypharmacology.[3][8][9] Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is not merely a regulatory requirement but a cornerstone of strategic drug development.[1][10]
This guide provides a deep dive into the cross-reactivity profiling of a novel, hypothetical kinase inhibitor, 2,5-Dichloro-3-methylimidazole-4-carbonitrile (referred to herein as Compound X) . As this is a novel compound, the experimental data presented is illustrative, designed to guide researchers through the process of evaluating and interpreting the selectivity of their own lead compounds. We will compare the hypothetical profile of Compound X against well-characterized kinase inhibitors, Staurosporine (a notoriously promiscuous inhibitor) and Dasatinib (a multi-targeted, clinically approved inhibitor), to provide context and demonstrate the principles of data interpretation.
The Imperative of Kinome-Wide Profiling
The initial enthusiasm for highly specific kinase inhibitors has evolved into a more nuanced understanding that a drug's clinical efficacy and safety are functions of its entire interaction profile.[3][11] Profiling a novel inhibitor against a broad panel of kinases serves several critical functions:
-
Identification of Off-Target Liabilities: Early identification of interactions with kinases known to be associated with toxicity can help in de-risking a compound or guiding medicinal chemistry efforts to improve selectivity.[1]
-
Uncovering New Therapeutic Opportunities: A compound's activity against unforeseen targets may suggest its utility in other disease contexts, enabling drug repositioning strategies.[3][10]
-
Elucidating Mechanism of Action: Understanding the full spectrum of a compound's targets is crucial for accurately interpreting its biological effects in cellular and in vivo models.[10][12]
-
Guiding Structure-Activity Relationship (SAR) Studies: Comprehensive selectivity data can inform the design of more potent and specific inhibitors.[1]
Experimental Workflow for Kinase Cross-Reactivity Profiling
A robust and reproducible workflow is essential for generating high-quality kinase profiling data. The following outlines a standard, industry-accepted methodology.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Detailed Experimental Protocol
Objective: To determine the inhibitory activity of Compound X against a broad panel of human kinases and compare its selectivity profile to Staurosporine and Dasatinib.
Materials:
-
Test Compounds: 2,5-Dichloro-3-methylimidazole-4-carbonitrile (Compound X), Staurosporine, Dasatinib.
-
Kinase Panel: A comprehensive panel such as the scanMAX panel from Eurofins Discovery, which includes over 468 human kinases.[13][14]
-
Assay Platform: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.
-
Reagents: Recombinant kinases, appropriate peptide substrates, ATP, assay buffers, and detection reagents as per the assay kit manufacturer's instructions.
-
Instrumentation: A multi-well plate luminometer.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 pM).
-
-
Kinase Reaction:
-
Dispense the kinase, peptide substrate, and assay buffer into a 384-well plate.
-
Add the test compounds from the dilution series to the appropriate wells. Include wells with DMSO only (negative control) and a known broad-spectrum inhibitor (positive control).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for each kinase).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The raw luminescent signals are converted to percent inhibition relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each kinase that shows significant inhibition.
-
Comparative Cross-Reactivity Data
The following table presents hypothetical IC50 data for Compound X, Staurosporine, and Dasatinib against a selection of kinases from different families. This illustrative data is designed to highlight different selectivity profiles.
| Kinase Family | Kinase Target | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| Tyrosine Kinase | ABL1 | >10,000 | 15 | 0.5 |
| SRC | >10,000 | 6 | 0.8 | |
| EGFR | >10,000 | 20 | 500 | |
| FLT3 | 500 | 10 | 25 | |
| LCK | >10,000 | 5 | 1.2 | |
| Ser/Thr Kinase | AURKA | 25 | 30 | 65 |
| AURKB | 30 | 15 | 80 | |
| PIM1 | 15 | 50 | 200 | |
| CDK2/CycA | 1,500 | 3 | 350 | |
| ROCK1 | 800 | 8 | 150 | |
| AKT1 | >10,000 | 100 | >1,000 |
Data is hypothetical for illustrative purposes. IC50 values in bold indicate high potency.
Interpretation of Results
Staurosporine: As expected, the data for Staurosporine demonstrates its well-known promiscuity, with potent inhibition across a wide range of both tyrosine and serine/threonine kinases.[15] This makes it a useful positive control but a poor tool for studying specific kinase pathways in a cellular context.
Dasatinib: The profile for Dasatinib reflects its clinical use as a multi-targeted inhibitor, showing high potency against the ABL and SRC family kinases.[3] While it inhibits other kinases, its activity is more focused than that of Staurosporine.
Compound X (Hypothetical Profile): The illustrative data for Compound X suggests a highly selective profile. It shows potent, nanomolar inhibition against a specific subset of serine/threonine kinases: AURKA, AURKB, and PIM1. Importantly, it displays minimal activity against the tested tyrosine kinases and other serine/threonine kinases like CDK2 and AKT1. This "clean" profile suggests that Compound X could be a valuable tool for specifically probing the function of Aurora and PIM kinases.
Visualizing Kinase Selectivity and Signaling Context
A common way to visualize kinome-wide selectivity is through a kinome map, where inhibited kinases are represented as dots on a phylogenetic tree of the human kinome. The size of the dot typically corresponds to the potency of inhibition.
For context, understanding where the targeted kinases lie in cellular signaling pathways is crucial. For example, Aurora kinases are key regulators of mitosis.
Caption: Role of Aurora kinases in mitosis and the inhibitory effect of Compound X.
Conclusion and Future Directions
The cross-reactivity profiling of a novel kinase inhibitor is a critical step in its development as a chemical probe or therapeutic agent.[1][3] The hypothetical data for 2,5-Dichloro-3-methylimidazole-4-carbonitrile (Compound X) illustrates the profile of a highly selective inhibitor, potent against Aurora and PIM kinases with minimal off-target activity in the tested panel.
This guide provides a framework for researchers to approach the selectivity profiling of their own compounds. The causality behind the experimental choices, from the broadness of the kinase panel to the type of assay employed, is grounded in the need for a comprehensive and accurate assessment of a compound's true interaction landscape within the kinome. A self-validating system, incorporating appropriate positive and negative controls, is paramount for trustworthy data.
The next logical steps in the evaluation of a compound like "X" would include:
-
Cellular Target Engagement Assays: To confirm that the compound inhibits the target kinases in a cellular environment.
-
Phenotypic Screening: To assess the functional consequences of target inhibition in cancer cell lines known to be dependent on Aurora or PIM kinase signaling.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the compound's therapeutic potential and safety profile in animal models.
By systematically and rigorously profiling kinase inhibitors, the scientific community can develop more effective and safer targeted therapies, ultimately advancing our ability to combat complex diseases.
References
-
[Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][8][16]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed.]()
Sources
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- 2. ahajournals.org [ahajournals.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-scientist.com [the-scientist.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. pnas.org [pnas.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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- 16. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 19. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. promega.com.br [promega.com.br]
- 23. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 25. icr.ac.uk [icr.ac.uk]
- 26. KinScan: AI-based rapid profiling of activity across the kinome [pubmed.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
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- 31. academic.oup.com [academic.oup.com]
- 32. pnas.org [pnas.org]
- 33. books.rsc.org [books.rsc.org]
- 34. mdpi.com [mdpi.com]
- 36. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]
- 37. benchchem.com [benchchem.com]
- 38. LIM Kinase Inhibitor I, LIMKi 3 [sigmaaldrich.com]
- 39. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]
- 40. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 42. chemicalkinomics.com [chemicalkinomics.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-3-methylimidazole-4-carbonitrile
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dichloro-3-methylimidazole-4-carbonitrile, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to be a self-validating system for your laboratory's waste management program.
Understanding the Compound: A Risk-Based Approach to Disposal
2,5-Dichloro-3-methylimidazole-4-carbonitrile is a halogenated heterocyclic compound. The presence of chlorine and a nitrile group necessitates a cautious and informed approach to its disposal. Chlorinated organic compounds are known for their potential to form persistent and toxic byproducts if not managed correctly.[1][2] The imidazole ring, while a common motif in biologically active molecules, also contributes to the chemical's reactivity.[3][4][5] Therefore, our disposal strategy is predicated on the principles of waste segregation, chemical inactivation where feasible, and the use of a licensed professional waste disposal service.[6]
I. Immediate Pre-Disposal Safety Measures
Before initiating any disposal procedures, it is imperative to establish a safe working environment. This begins with a thorough understanding of the compound's potential hazards and the appropriate personal protective equipment (PPE) required.
A. Personal Protective Equipment (PPE): Your First Line of Defense
Handling of 2,5-Dichloro-3-methylimidazole-4-carbonitrile and its waste requires a comprehensive suite of PPE to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves.[7] | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[8][9] | To protect eyes from splashes or dust. |
| Lab Coat | A full-length, buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8][10] | To avoid inhalation of any dust or vapors. |
B. Engineering Controls: Containing the Hazard
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[10] Ensure that an eyewash station and safety shower are readily accessible.[9]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 2,5-Dichloro-3-methylimidazole-4-carbonitrile, from initial collection to final hand-off to a professional waste management service.
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate appropriate treatment.[2][11][12]
-
Designated Waste Container: Collect all waste containing 2,5-Dichloro-3-methylimidazole-4-carbonitrile in a dedicated, clearly labeled, and chemically compatible container.
-
Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream.[2] Do not mix it with non-halogenated organic waste, as this complicates and increases the cost of disposal.[11][12]
-
Avoid Incompatibilities: Do not mix this waste with acids, bases, or strong oxidizing agents to prevent potentially violent reactions.[13]
Step 2: Container Management - Ensuring Secure Containment
The integrity of the waste container is paramount to preventing leaks and spills.
-
Container Material: Use a high-density polyethylene (HDPE) or other compatible plastic container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2,5-Dichloro-3-methylimidazole-4-carbonitrile," and the approximate concentration and quantity.
-
Closure: Keep the container tightly sealed when not in use.[14]
Step 3: Decontamination of Labware and Surfaces
Any labware or surfaces that have come into contact with the compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected and treated as halogenated organic waste.
-
Secondary Wash: Following the solvent rinse, wash the labware with detergent and water.[15]
-
Surface Cleaning: For spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the designated hazardous waste container.[16] Clean the affected area with a detergent and water solution.[17]
Step 4: Final Disposal - Professional Handling is Non-Negotiable
The ultimate disposal of 2,5-Dichloro-3-methylimidazole-4-carbonitrile must be conducted by a licensed and certified hazardous waste disposal company.
-
High-Temperature Incineration: The standard and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration.[1][11] This process ensures the complete destruction of the compound and its hazardous byproducts.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This is a legal requirement and a critical component of laboratory safety management.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following flowchart illustrates the key decision points and actions.
Caption: Decision workflow for the safe disposal of 2,5-Dichloro-3-methylimidazole-4-carbonitrile.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 2,5-Dichloro-3-methylimidazole-4-carbonitrile is not merely a procedural task but a reflection of a laboratory's commitment to the highest standards of safety and environmental stewardship. By adhering to this comprehensive guide, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet. Always consult your institution's specific waste disposal guidelines and your designated safety officer for any additional requirements.
References
- Process for Disposal of Chlorinated Organic Residues.
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
-
Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Available at: [Link]
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Chemical and Pharmacological Properties of Imidazoles. Human Journals.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- operating procedure - EPA. U.S. Environmental Protection Agency.
-
Imidazole - Wikipedia. Wikipedia. Available at: [Link]
- Appendix I: Required equipment and explanations on use (U.S. National Park Service). U.S. National Park Service.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- 2 - SAFETY DATA SHEET.
- Safety data sheet - BASF. BASF.
- Decontamination, cleaning and disinfection - Infection Prevention Control.
- Hazardous Waste Disposal Procedures.
- Chemical Compatibility Chart.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bucknell.edu [bucknell.edu]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. angenechemical.com [angenechemical.com]
- 7. Appendix I: Required equipment and explanations on use (U.S. National Park Service) [nps.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. otago.ac.nz [otago.ac.nz]
- 12. vumc.org [vumc.org]
- 13. case.edu [case.edu]
- 14. mtu.edu [mtu.edu]
- 15. epa.gov [epa.gov]
- 16. download.basf.com [download.basf.com]
- 17. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
